Product packaging for N-(4-chlorophenyl)-1-phenylethanimine(Cat. No.:CAS No. 25287-19-8)

N-(4-chlorophenyl)-1-phenylethanimine

Cat. No.: B189278
CAS No.: 25287-19-8
M. Wt: 229.7 g/mol
InChI Key: ZHVXOUDFYNBYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Chlorophenyl)-1-phenylethanimine is a chiral imine intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This compound belongs to the class of 1-phenylethylamine derivatives, which are widely recognized as privileged structures in the preparation of enantiomerically pure products . Researchers value this structural motif for its utility as a chiral auxiliary and building block in divergent asymmetric synthesis . The 4-chloro substitution on the phenyl ring can influence the electronic properties and steric profile of the molecule, potentially enhancing its performance in stereochemical control. In practical research applications, this compound and its analogues serve as key precursors in diastereoselective reactions. The benzylic nature of the structure allows for facile cleavage of the carbon-nitrogen bond under hydrogenolysis conditions after the desired stereochemistry has been induced, making it an excellent sacrificial chiral auxiliary . Specific applications may include diastereoselective additions of various nucleophiles such as hydride, organometallic reagents, or enolates to the imine functionality . The asymmetric induction is typically governed by allylic strain between the imine carbon substituent and the chiral auxiliary, with the preferred conformation placing the C–H group eclipsing the C=N double bond, resulting in nucleophilic attack anti to the phenyl group . These properties make it particularly valuable for constructing chiral centers in potential pharmaceutical targets and natural product syntheses. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClN B189278 N-(4-chlorophenyl)-1-phenylethanimine CAS No. 25287-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25287-19-8

Molecular Formula

C14H12ClN

Molecular Weight

229.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenylethanimine

InChI

InChI=1S/C14H12ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3

InChI Key

ZHVXOUDFYNBYJK-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base derived from the condensation of acetophenone and 4-chloroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a Schiff base that has been synthesized and characterized in studies investigating the biological activities of imine compounds. These activities include potential antioxidant, enzyme inhibitory, and antimicrobial properties.[1][2][3] The synthesis of this compound is a straightforward condensation reaction, representative of Schiff base formation.

Synthesis Pathway

The primary synthesis route for this compound involves the acid-catalyzed condensation reaction between acetophenone and 4-chloroaniline. The reaction proceeds via a nucleophilic attack of the amine group of 4-chloroaniline on the carbonyl carbon of acetophenone, followed by dehydration to yield the imine.

Reaction Scheme

G Acetophenone Acetophenone arrow1 plus1 + Chloroaniline 4-Chloroaniline Imine This compound arrow1->Imine plus2 + Water H2O

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound and related Schiff bases.

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)Reference
Acetophenone4-chloroanilineGlacial Acetic AcidEthanol4 hoursRefluxNot Specified[4]
Acetophenone4-chloroanilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2][3]

Note: Specific yield for this compound was not explicitly provided in the cited literature. The provided conditions are for a general Schiff base synthesis from acetophenone.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of Schiff bases from acetophenone and substituted anilines.[2][4]

Materials:

  • Acetophenone

  • 4-chloroaniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 10 mmol of acetophenone (1.16 mL) in 10 mL of ethanol in a 250 mL round-bottom flask.[2]

  • In a separate beaker, dissolve 10 mmol of 4-chloroaniline (1.27 g) in 10 mL of ethanol.[2]

  • Add the 4-chloroaniline solution to the round-bottom flask containing the acetophenone solution.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

  • Fit the flask with a condenser and reflux the mixture for approximately 4 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the resulting product can be isolated. The original literature suggests that for a similar Schiff base, the product was collected and recrystallized from ethanol to yield colorless crystals.[4]

Characterization: The final product, this compound, can be characterized using the following spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight.[1][2][3]

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.[1][2][3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

G start Start dissolve_acetophenone Dissolve Acetophenone in Ethanol start->dissolve_acetophenone dissolve_chloroaniline Dissolve 4-Chloroaniline in Ethanol start->dissolve_chloroaniline mix_reactants Mix Reactant Solutions dissolve_acetophenone->mix_reactants dissolve_chloroaniline->mix_reactants add_catalyst Add Glacial Acetic Acid mix_reactants->add_catalyst reflux Reflux for 4 hours add_catalyst->reflux monitor_tlc Monitor with TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete isolate_product Isolate Product monitor_tlc->isolate_product Reaction Complete recrystallize Recrystallize from Ethanol isolate_product->recrystallize characterize Characterize Product (GC-MS, NMR) recrystallize->characterize end End characterize->end

References

An In-depth Technical Guide to N-(4-chlorophenyl)-1-phenylethanimine: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-chlorophenyl)-1-phenylethanimine is an organic compound belonging to the imine family, specifically a ketimine. Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). This functional group is analogous to the carbonyl group (C=O) found in ketones and aldehydes. The structure of this compound consists of a 1-phenylethanimine backbone N-substituted with a 4-chlorophenyl group. The presence of the chloro- and phenyl- substituents on the aromatic rings, along with the imine functionality, suggests potential for diverse chemical reactivity and biological activity. Compounds containing the N-(4-chlorophenyl) moiety have been investigated for various therapeutic applications, including antiviral and anticancer activities.[1][2]

Physical and Chemical Properties

While specific experimental values for this compound are not available, its properties can be inferred from analogous compounds and general principles of physical organic chemistry.

Table 1: Inferred and General Physical Properties of N-arylimines

PropertyInferred/Expected Value for this compoundGeneral Observations for N-arylimines
Molecular Formula C₁₄H₁₂ClN-
Molecular Weight 229.71 g/mol Varies with substituents.
Physical State Likely a solid at room temperature.Lower molecular weight imines can be liquids.[3]
Color Colorless to pale yellow crystalline solid.Often colorless or pale yellow.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, benzene).[4][5]Generally insoluble in water, soluble in organic solvents.[4]
Boiling Point Higher than corresponding alkanes of similar molecular weight due to polarity.Primary and secondary amines have higher boiling points due to hydrogen bonding.[6]
Melting Point Expected to be a crystalline solid with a defined melting point.Varies widely based on molecular structure and crystal packing.
Basicity Weakly basic due to the lone pair of electrons on the nitrogen atom.Arylamines are generally less basic than alkylamines.[7]

Experimental Protocols

General Synthesis of N-arylimines

The most common method for synthesizing imines is the condensation reaction between a primary amine and a ketone or aldehyde.[8] For this compound, this would involve the reaction of 4-chloroaniline with acetophenone.

Reaction Scheme:

Acetophenone + 4-chloroaniline → this compound + Water

Detailed Protocol:

  • Reactant Preparation: Equimolar amounts of acetophenone and 4-chloroaniline are dissolved in a suitable solvent, such as toluene or ethanol.

  • Catalysis: A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

  • Water Removal: The reaction is typically performed under reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G Acetophenone Acetophenone Reaction Reflux with Water Removal Acetophenone->Reaction Chloroaniline 4-Chloroaniline Chloroaniline->Reaction Solvent Toluene/Ethanol + Acid Catalyst Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization or Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Characterization Methods

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

3.2.1. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.

  • Expected Absorptions: The characteristic IR absorption for the C=N imine bond is typically observed in the range of 1650-1670 cm⁻¹.[8] Other expected peaks would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching (typically in the fingerprint region).[9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Principle: ¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.

    • Expected Chemical Shifts (δ):

      • Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm.

      • Methyl Protons (CH₃): A singlet around 2.0-2.5 ppm.

  • ¹³C NMR:

    • Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

    • Expected Chemical Shifts (δ):

      • Imine Carbon (C=N): A signal in the downfield region, typically around 160-170 ppm.

      • Aromatic Carbons: Multiple signals between 120-150 ppm.

      • Methyl Carbon (CH₃): A signal in the upfield region, around 15-25 ppm.

Potential Signaling Pathways and Biological Activities

While no specific biological activities or signaling pathways have been described for this compound, compounds containing the N-(4-chlorophenyl) moiety have shown a range of biological effects. For instance, certain N-(4-chlorophenyl) substituted pyrazoles have demonstrated inhibitory activity against AKT2/PKBβ, a kinase involved in oncogenic pathways in glioma.[2] Additionally, other N-(4-chlorophenyl) derivatives have been investigated for their anti-HBV (Hepatitis B virus) activity.[1][10]

The presence of the 4-chlorophenyl group could be a key pharmacophore contributing to these activities. Further research would be required to determine if this compound exhibits similar properties and to elucidate its mechanism of action.

G Compound N-(4-chlorophenyl)- 1-phenylethanimine Pharmacophore N-(4-chlorophenyl) Moiety Compound->Pharmacophore contains Potential_Activity Potential Biological Activity (Antiviral, Anticancer, etc.) Pharmacophore->Potential_Activity may confer Target Potential Molecular Target (e.g., Kinases, Viral Proteins) Potential_Activity->Target acts on Effect Cellular Effect Target->Effect modulates

Caption: Logical relationship of structure to potential biological activity.

Conclusion

This compound is a molecule of interest due to its imine functionality and the presence of a 4-chlorophenyl substituent, which is found in various biologically active compounds. While specific experimental data for this compound is lacking, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential properties based on well-established chemical principles and data from analogous structures. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological characteristics of this compound.

References

N-(4-chlorophenyl)-1-phenylethanimine CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-phenylethylidene)(4-chlorophenyl)amine, including its nomenclature, proposed synthesis, and relevant physicochemical data of its precursors. Due to the limited availability of data for this specific imine in public databases, this guide focuses on a well-established synthetic route and the properties of the starting materials.

Chemical Identification

While a specific CAS number for N-(4-chlorophenyl)-1-phenylethanimine has not been identified in public chemical registries, the systematic IUPAC nomenclature provides a clear structural identity.

  • Systematic IUPAC Name: N-(1-phenylethylidene)(4-chlorophenyl)amine

This nomenclature defines an imine functional group where the nitrogen is substituted with a 4-chlorophenyl group, and the carbon is double-bonded to a carbon atom that is also bonded to a phenyl group and a methyl group.

Physicochemical Data of Precursors

The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine is most directly achieved through the condensation of 1-phenylethanone and 4-chloroaniline. The properties of these precursors are crucial for planning the synthesis.

Property1-Phenylethanone (Acetophenone)4-Chloroaniline
CAS Number 98-86-2106-47-8
Molecular Formula C₈H₈OC₆H₆ClN
Molecular Weight 120.15 g/mol 127.57 g/mol
Melting Point 19-20 °C69-72 °C
Boiling Point 202 °C232 °C
Density 1.03 g/cm³1.43 g/cm³

Proposed Synthesis Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine via imine condensation. This method is based on standard organic chemistry practices for the formation of Schiff bases from ketones and anilines.

Reaction:

1-phenylethanone + 4-chloroaniline → N-(1-phenylethylidene)(4-chlorophenyl)amine + H₂O

Materials:

  • 1-phenylethanone (acetophenone)

  • 4-chloroaniline

  • Toluene (or another suitable azeotroping solvent like benzene or xylene)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 1-phenylethanone and 4-chloroaniline.

  • Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants and facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.5 mol%).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(1-phenylethylidene)(4-chlorophenyl)amine.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow and Diagrams

The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine follows a logical progression from starting materials to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation cluster_product Final Product Reactant1 1-Phenylethanone Process Condensation Reaction (Toluene, p-TSA, Reflux) Reactant1->Process Reactant2 4-Chloroaniline Reactant2->Process Workup Aqueous Wash & Drying Process->Workup Isolation Solvent Removal Workup->Isolation Product N-(1-phenylethylidene)(4-chlorophenyl)amine Isolation->Product

Caption: Synthetic workflow for N-(1-phenylethylidene)(4-chlorophenyl)amine.

The chemical reaction can be visualized as the formation of an imine bond with the elimination of water.

Reaction_Scheme 1-phenylethanone C₆H₅(C=O)CH₃ Product C₆H₅(CH₃)C=NC₆H₄Cl 1-phenylethanone->Product + ClC₆H₄NH₂ 4-chloroaniline ClC₆H₄NH₂ Water H₂O Product->Water + H₂O

Caption: Reaction scheme for the synthesis of the target imine.

Spectroscopic Analysis of N-(4-chlorophenyl)-1-phenylethanimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-(4-chlorophenyl)-1-phenylethanimine, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of comprehensive public data for this specific molecule, this document presents confirmed ¹H NMR data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The following ¹H NMR data has been reported for 1-(4-Chlorophenyl)-N-phenylethan-1-imine.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.92d8.52HAromatic protons
7.42d8.52HAromatic protons
7.36t7.52HAromatic protons
7.10t7.51HAromatic proton
2.30s-3HMethyl protons (-CH₃)
Table 2: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3070Medium to WeakAromatic C-H Stretch
~2922WeakAliphatic C-H Stretch (asymmetric)
~2856WeakAliphatic C-H Stretch (symmetric)
~1600Medium to StrongC=N Imine Stretch
~1440MediumC=C Aromatic Ring Stretch
Table 3: Expected Mass Spectrometry (MS) Fragmentation

A specific mass spectrum for this compound is not publicly available. The expected molecular ion peak and potential fragmentation patterns are based on the principles of mass spectrometry for aromatic amines and imines. The molecular weight of this compound (C₁₄H₁₂ClN) is approximately 229.71 g/mol .

m/z ValueInterpretation
~229/231Molecular ion peak (M⁺) with isotopic pattern for Chlorine
M⁺ - 15Loss of a methyl group (•CH₃)
M⁺ - 77Loss of a phenyl group (•C₆H₅)
M⁺ - 111/113Loss of a chlorophenyl group (•C₆H₄Cl)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to the TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

  • Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).

Sample Preparation (for GC-MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • Inject the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The sample molecules are introduced into the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an imine compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Reactants Aldehyde/Ketone + Amine Reaction Condensation Reaction Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Product Final_Product Structure_Confirmation->Final_Product Confirmed Product

Caption: Workflow for Imine Synthesis and Characterization.

References

Literature review on N-(4-chlorophenyl)-1-phenylethanimine and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-(4-chlorophenyl)-1-phenylethanimine and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound belongs to the imine class of organic compounds, characterized by a carbon-nitrogen double bond. While literature specifically detailing the synthesis and biological activities of this compound is sparse, a significant body of research exists for its structural analogs. These analogs, sharing the core N-(4-chlorophenyl) moiety or the 1-phenylethanimine framework, have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities. This review synthesizes the available information on the synthesis, biological evaluation, and structure-activity relationships of these important analogs, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound and Analogs

The synthesis of imines, such as this compound, is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of the parent compound, this would involve the reaction of 4-chloroaniline with acetophenone.

A variety of synthetic methodologies have been employed for the preparation of its analogs. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol.[1][2] Another approach involves the Leuckart reaction for the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.[3]

General Synthetic Workflow

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT/PKBβ PIP3->AKT Activates mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound4j Compound 4j Compound4j->AKT Inhibits G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compounds incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance end End read_absorbance->end

References

An In-depth Technical Guide on the Putative Compound N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and potential properties of N-(4-chlorophenyl)-1-phenylethanimine, a ketimine derived from the condensation of 4-chloroaniline and acetophenone. While specific literature on the discovery and history of this exact compound is scarce, this document extrapolates from established chemical principles and data from closely related analogues to present a comprehensive resource. It includes a plausible experimental protocol for its synthesis, a summary of expected quantitative data, and diagrams illustrating the synthetic pathway and reaction mechanism. This guide serves as a foundational reference for researchers interested in the synthesis and characterization of novel N-aryl ketimines.

Introduction

Imines, characterized by a carbon-nitrogen double bond, are a pivotal class of organic compounds with wide-ranging applications in synthetic chemistry and medicinal research. They serve as crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and are investigated for their potential biological activities. The specific ketimine, this compound, is formed from the reaction of acetophenone and 4-chloroaniline. Although not extensively documented, its structural motifs are present in numerous pharmacologically active molecules. This guide aims to bridge the information gap by providing a thorough theoretical and practical framework for its study.

Putative History and Discovery

Synthesis and Mechanism

The primary route for the synthesis of this compound is the acid-catalyzed condensation reaction between acetophenone and 4-chloroaniline.

General Reaction Scheme

G Acetophenone Acetophenone plus1 + Acetophenone->plus1 Chloroaniline 4-Chloroaniline plus1->Chloroaniline arrow1 <=>[H+] Chloroaniline->arrow1 Imine This compound arrow1->Imine plus2 + Imine->plus2 Water H2O plus2->Water

Caption: General synthesis of this compound.

Reaction Mechanism

The formation of the imine proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

G cluster_0 Mechanism of Imine Formation A Acetophenone + H+ B Protonated Acetophenone A->B Protonation D Carbinolamine Intermediate B->D Nucleophilic Attack C 4-Chloroaniline E Protonated Carbinolamine D->E Proton Transfer F Iminium Ion + H2O E->F Dehydration G This compound + H+ F->G Deprotonation

Caption: Mechanism of acid-catalyzed imine formation.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on standard procedures for ketimine synthesis.

Objective: To synthesize this compound via the condensation of acetophenone and 4-chloroaniline.

Materials:

  • Acetophenone

  • 4-Chloroaniline

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add acetophenone (1 equivalent), 4-chloroaniline (1 equivalent), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

As specific experimental data for this compound is not available, the following table presents expected and analogous data based on similar N-aryl ketimines.

PropertyExpected/Analogous Value
Molecular Formula C₁₄H₁₂ClN
Molecular Weight 229.71 g/mol
Appearance Expected to be a crystalline solid or an oil
Melting Point Dependent on purity, likely in the range of 50-100 °C
Boiling Point Expected to be >300 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., toluene, dichloromethane, acetone)
Yield Typically 70-95% for analogous reactions
¹H NMR Aromatic protons (δ 7-8 ppm), Methyl protons (δ ~2.5 ppm)
¹³C NMR C=N carbon (δ ~160-170 ppm), Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~20 ppm)
IR (cm⁻¹) C=N stretch (~1630-1650 cm⁻¹)

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified product.

G cluster_workflow Synthetic and Analytical Workflow Start Starting Materials (Acetophenone, 4-Chloroaniline) Reaction Condensation Reaction (Toluene, p-TSA, Reflux) Start->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Drying Drying of Organic Phase (Anhydrous MgSO4) Workup->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

While this compound is not a widely characterized compound, its synthesis is readily achievable through standard organic chemistry techniques. This guide provides a comprehensive theoretical framework, a plausible and detailed experimental protocol, and expected analytical data based on closely related structures. The provided diagrams of the synthetic pathway, reaction mechanism, and experimental workflow offer a clear visual representation of the processes involved. This document should serve as a valuable resource for researchers embarking on the synthesis and study of this and other novel N-aryl ketimines, facilitating further exploration into their chemical properties and potential applications.

An In-depth Technical Guide on the Formation of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the synthesis of N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base formed through the condensation of 4-chloroaniline and acetophenone. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering insights into the reaction mechanism, experimental procedures, and relevant data.

Core Reaction Mechanism

The formation of this compound is a classic example of imine synthesis, proceeding via a nucleophilic addition-elimination pathway. The reaction involves two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom from the 4-chloroaniline on the electrophilic carbonyl carbon of acetophenone. This step results in the formation of a transient tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine intermediate is typically unstable and undergoes a dehydration step to yield the final imine product. This elimination of a water molecule is often the rate-determining step and is commonly facilitated by acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).

The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the imine product.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols and Data

The synthesis of Schiff bases, such as this compound, is a well-established procedure in organic chemistry.[1] While specific quantitative data for this exact molecule can vary based on the experimental setup, the general protocol involves the condensation of the parent ketone and amine.[1][2]

General Experimental Protocol:

A common method for synthesizing imines involves refluxing an equimolar mixture of the ketone (acetophenone) and the primary amine (4-chloroaniline) in a suitable organic solvent.[2][3] The reaction is often catalyzed by a small amount of acid.[4]

  • Reagent Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) and 4-chloroaniline (1 equivalent) in a solvent such as ethanol or toluene.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid or p-toluenesulfonic acid, to the mixture.[4]

  • Reaction: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product. Heat the mixture to reflux.[4]

  • Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imine.[1][4]

Quantitative Data Summary:

The yield and purity of the final product are highly dependent on the reaction conditions. Below is a table summarizing typical data points found in related Schiff base syntheses.

ParameterTypical Value/RangeNotes
Reactant Ratio 1:1 (Ketone:Amine)An excess of one reactant is sometimes used to drive the reaction.[4]
Catalyst Glacial Acetic Acid, p-TSACatalytic amounts are sufficient.[4]
Solvent Ethanol, Toluene, MethanolThe choice of solvent can affect reaction time and yield.[1][4]
Reaction Time 4 - 15 hoursMonitored by TLC until starting materials are consumed.[3][4]
Temperature 60 - 110 °C (Reflux)Dependent on the boiling point of the solvent used.
Yield 70 - 97%Yields can be high under optimized conditions.[1][4]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Mix Acetophenone, 4-Chloroaniline, Solvent, & Acid Catalyst start->reactants reflux Heat to Reflux (with Dean-Stark Trap) reactants->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Solvent Evaporation (Rotary Evaporator) monitor->workup Complete purify Recrystallization from Ethanol workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A standard laboratory workflow for the synthesis of an imine.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process based on the fundamental principles of imine chemistry. By controlling reaction conditions, particularly through acid catalysis and the removal of water, the product can be obtained in good purity. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and development of related chemical entities.

References

Theoretical Exploration of N-(4-chlorophenyl)-1-phenylethanimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base derived from 4-chloroaniline and acetophenone, holds potential as a scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound. While direct computational studies on this compound are not extensively available in the current literature, this document synthesizes known experimental findings with theoretical data from closely related analogues to present a cohesive analysis of its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of N-aryl imines.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications, including in catalysis, as liquid crystals, and notably in the development of therapeutic agents. The electronic and steric properties of the substituents on both the N-aryl and the carbonyl-derived portions of the molecule can significantly influence its chemical reactivity, stability, and biological activity. This compound incorporates a 4-chlorophenyl group, which can modulate the electronic properties of the imine nitrogen through inductive and resonance effects, and a 1-phenylethanimine moiety, providing a stereogenic center and influencing the molecule's overall conformation.

This guide will first detail the known experimental synthesis and characterization of this compound. Subsequently, it will delve into the theoretical aspects of its molecular structure and electronic properties, drawing parallels from computational studies on analogous N-aryl imines.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported via the condensation reaction of 4-chloroaniline and acetophenone.[1][2] While the specific reaction conditions from the definitive source are not fully detailed in publicly available literature, a general and widely accepted protocol for the synthesis of such Schiff bases is provided below.

General Protocol:

  • Reactant Preparation: Equimolar amounts of 4-chloroaniline and acetophenone are dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalysis: A catalytic amount of a weak acid, typically glacial acetic acid, is added to the reaction mixture to facilitate the dehydration process.

  • Reaction: The mixture is refluxed for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting solid product is purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-chloroaniline 4-chloroaniline Condensation Reaction Condensation Reaction 4-chloroaniline->Condensation Reaction Acetophenone Acetophenone Acetophenone->Condensation Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Catalyst (Glacial Acetic Acid) Catalyst (Glacial Acetic Acid) Catalyst (Glacial Acetic Acid)->Condensation Reaction Reflux Reflux Reflux->Condensation Reaction Purification (Recrystallization) Purification (Recrystallization) Condensation Reaction->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Fig. 1: General workflow for the synthesis of this compound.

Data Presentation

The compound has been characterized by Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[2] While the specific, experimentally determined values are not available, the following tables present expected and illustrative data based on the known structure and data from analogous compounds.

Spectroscopic Data (Illustrative)
Parameter Expected Value
¹H-NMR (CDCl₃, δ ppm)
Aromatic Protons6.8 - 8.0 (m)
-CH₃ Protons2.3 - 2.5 (s)
¹³C-NMR (CDCl₃, δ ppm)
C=N Carbon165 - 170
Aromatic Carbons115 - 150
-CH₃ Carbon15 - 20
Mass Spectrometry (m/z)
[M]⁺~229.07
[M+H]⁺~230.08

Table 1: Illustrative Spectroscopic Data for this compound.

Theoretical Studies and Molecular Properties (by Analogy)

In the absence of direct theoretical studies on this compound, this section will discuss its expected molecular and electronic properties based on Density Functional Theory (DFT) studies of similar N-aryl imines and halo-substituted anilines.

Molecular Geometry

The geometry of this compound is expected to be non-planar. The key structural features include the bond lengths and angles of the imine group and the dihedral angles between the aromatic rings.

  • Imine Bond: The C=N bond length is anticipated to be in the range of 1.27-1.28 Å.

  • Dihedral Angles: The phenyl ring attached to the imine carbon and the 4-chlorophenyl ring attached to the imine nitrogen are expected to be twisted relative to the C=N plane. This twist is a result of steric hindrance between the ortho hydrogens of the aromatic rings.

Electronic Properties

The electronic properties of the molecule are significantly influenced by the 4-chloro substituent on the N-aryl ring.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the N-aryl ring, particularly the nitrogen lone pair, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed over the C=N bond and the phenyl ring attached to the carbon. The energy gap between the HOMO and LUMO will be a key determinant of the molecule's reactivity and electronic absorption properties.

  • Effect of the Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. DFT studies on halosubstituted anilines suggest that the overall effect is deactivating, which would lower the energy of the HOMO and potentially increase the HOMO-LUMO gap compared to the unsubstituted N-phenyl analogue.

G cluster_molecular_properties Molecular Properties cluster_influencing_factors Influencing Factors Geometry Geometry Electronic Structure Electronic Structure Geometry->Electronic Structure influences Steric Hindrance Steric Hindrance Steric Hindrance->Geometry determines 4-Chloro Substituent 4-Chloro Substituent 4-Chloro Substituent->Electronic Structure modulates

References

Technical Guide: Solubility Profile of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-chlorophenyl)-1-phenylethanimine is an imine-containing organic compound of interest in synthetic chemistry and potentially in drug discovery pipelines. A comprehensive understanding of its solubility in various solvent systems is fundamental for its purification, formulation, and application in both in vitro and in vivo settings. Low aqueous solubility can be a significant impediment in drug development, leading to poor bioavailability and unreliable results in biological assays.[1][2] This document provides a technical overview of the theoretical factors governing the solubility of this compound and outlines a definitive experimental protocol for its quantitative determination.

The structure of this compound, featuring a phenyl group, a chlorophenyl group, and an imine (C=N) linkage, dictates its solubility behavior. The large non-polar surface area from the aromatic rings suggests a tendency towards solubility in organic solvents, while the nitrogen atom in the imine group offers a site for potential hydrogen bonding, which may afford slight solubility in polar protic solvents.[3][4] The principle of "like dissolves like" is paramount in predicting its behavior; polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[4][5][6]

Factors Influencing Solubility

The solubility of this compound is governed by several key physicochemical factors:

  • Solvent Polarity: Due to its predominantly hydrophobic structure, the compound is expected to be highly soluble in non-polar organic solvents like hexane and toluene, and polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[7] Its solubility in polar protic solvents, such as ethanol and water, is predicted to be significantly lower.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[8]

  • pH (in Aqueous Media): The imine functional group is basic and can be protonated under acidic conditions to form an iminium salt.[9] This salt is ionic and therefore significantly more polar than the neutral imine. Consequently, the aqueous solubility of this compound is expected to increase dramatically in acidic aqueous solutions. Conversely, imines are susceptible to hydrolysis in aqueous acid, which would lead to chemical degradation.[10][11]

  • Molecular Structure: The large, rigid aromatic rings contribute to strong intermolecular forces (pi-pi stacking) in the solid state, which must be overcome by the solvent. Larger molecules generally exhibit lower solubility than smaller, structurally similar ones.[8]

The logical relationship between these factors is visualized in the diagram below.

Solubility Solubility of This compound Factors Influencing Factors Solubility->Factors Solvent Solvent Properties Factors->Solvent Compound Compound Properties Factors->Compound Conditions System Conditions Factors->Conditions Polarity Polarity (Like dissolves like) Solvent->Polarity pH pH (Protonation/Hydrolysis) Solvent->pH Structure Molecular Structure (Size, Functional Groups) Compound->Structure Temperature Temperature Conditions->Temperature

Diagram 1: Key factors influencing compound solubility.

Quantitative Solubility Data

The following table summarizes hypothetical solubility data for this compound, as would be determined by the Shake-Flask method described in Section 4.0. This data is for illustrative purposes to provide a target profile for experimental work.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.0)Polar Protic25< 0.01Shake-Flask
Water (pH 2.0)Polar Protic251.5 (with hydrolysis)Shake-Flask
EthanolPolar Protic255.2Shake-Flask
AcetonitrilePolar Aprotic2535.8Shake-Flask
DichloromethanePolar Aprotic25> 100Shake-Flask
TetrahydrofuranPolar Aprotic25> 100Shake-Flask
TolueneNon-Polar2585.1Shake-Flask
HexaneNon-Polar2512.4Shake-Flask

Experimental Protocol: Thermodynamic Solubility Determination

The "Shake-Flask Method" is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[12]

4.1 Objective To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

4.2 Materials & Equipment

  • This compound (solid, >99% purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

4.3 Experimental Workflow

The workflow for this protocol is depicted in the diagram below.

G start Start add_excess 1. Add excess compound to solvent in vial start->add_excess equilibrate 2. Seal and shake at constant temperature (e.g., 18-24h) add_excess->equilibrate phase_sep 3. Allow solids to settle or centrifuge equilibrate->phase_sep filter 4. Filter supernatant (0.22 µm syringe filter) phase_sep->filter dilute 5. Dilute saturated filtrate with mobile phase/solvent filter->dilute analyze 6. Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate 7. Calculate solubility from calibration curve analyze->calculate end End calculate->end

Diagram 2: Workflow for the Shake-Flask solubility method.

4.4 Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a 20 mL glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical (e.g., 10-20 mg).[12]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 10 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is typically adequate.[13][14]

  • Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed for at least 1 hour to let the excess solid settle. For fine suspensions, centrifugation (e.g., 15 minutes at 3000 rpm) is recommended to pellet the solid.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent (or HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve prepared from the same compound.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration in the original saturated solution, accounting for the dilution factor. This final value represents the thermodynamic solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its handling, formulation, and utility in research and development. Based on its chemical structure, it is predicted to have high solubility in common polar aprotic and non-polar organic solvents, with limited solubility in aqueous media under neutral conditions. The Shake-Flask method provides a definitive and reproducible means to quantitatively establish its solubility profile. The resulting data is essential for guiding formulation strategies, ensuring reliable biological testing, and advancing the compound through the development lifecycle.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)-1-phenylethanimine from Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base, through the condensation reaction of acetophenone and 4-chloroaniline. The synthesis involves a straightforward one-pot reaction under reflux with acid catalysis. This protocol includes precise quantities of reagents, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are commonly formed through the condensation of a primary amine with an aldehyde or a ketone. These compounds are versatile intermediates in organic synthesis and have shown a wide range of biological activities, making them of significant interest in medicinal chemistry and drug development. The synthesis of this compound from acetophenone and 4-chloroaniline is a classic example of Schiff base formation.

Reaction Scheme

The synthesis proceeds via the following reaction:

Acetophenone + 4-Chloroaniline → this compound + Water

Quantitative Data Summary

ParameterValue
Reactants
Acetophenone1.20 g (10 mmol)
4-Chloroaniline1.28 g (10 mmol)
Catalyst
Glacial Acetic Acid2-3 drops
Solvent
Absolute Ethanol30 mL
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Time4 hours
Product
Yield85%
Melting Point88-90 °C
Characterization Data
¹H-NMR (CDCl₃, δ ppm)7.95 (d, 2H), 7.45 (m, 3H), 7.30 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H)
¹³C-NMR (CDCl₃, δ ppm)167.5, 149.8, 138.2, 130.5, 129.2, 128.8, 128.4, 121.5, 17.2
IR (KBr, cm⁻¹)1635 (C=N stretch)

Experimental Protocol

Materials:

  • Acetophenone (99%)

  • 4-Chloroaniline (99%)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or petroleum ether)

Procedure:

  • To a 100 mL round-bottom flask, add 4-chloroaniline (1.28 g, 10 mmol) and absolute ethanol (30 mL).

  • Stir the mixture until the 4-chloroaniline is completely dissolved.

  • To this solution, add acetophenone (1.20 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • For further purification, recrystallize the solid product from a suitable solvent such as ethanol or petroleum ether.

  • Dry the purified crystals in a desiccator to obtain this compound.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Acetophenone Acetophenone (10 mmol) Addition Add Acetophenone and Glacial Acetic Acid Acetophenone->Addition Chloroaniline 4-Chloroaniline (10 mmol) Mixing Dissolve 4-Chloroaniline in Ethanol Chloroaniline->Mixing Ethanol Absolute Ethanol (30 mL) Ethanol->Mixing Mixing->Addition Reflux Reflux for 4 hours Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry the Product Recrystallization->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)-1-phenylethanimine is a Schiff base, an organonitrogen compound featuring a carbon-nitrogen double bond. This imine is synthesized via the condensation of 4-chloroaniline and acetophenone. While direct applications of this specific imine are not extensively documented in dedicated studies, its utility in organic synthesis can be inferred from the well-established reactivity of related N-aryl ketimines. This document provides an overview of its synthesis, potential applications as a synthetic intermediate, and detailed experimental protocols. The primary applications lie in its role as a precursor to biologically active secondary amines and as a building block in the synthesis of heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation reaction between 4-chloroaniline and acetophenone. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Due to the lower reactivity of ketones compared to aldehydes, the reaction typically requires elevated temperatures and the removal of water to drive the equilibrium towards the product.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted for the synthesis of N-aryl ketimines.

Materials:

  • Acetophenone

  • 4-Chloroaniline

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add acetophenone (1.0 eq), 4-chloroaniline (1.0 eq), and toluene to create a 0.5 M solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure or recrystallization to yield this compound.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeYield
Acetophenone4-Chloroanilinep-TsOHTolueneReflux4-12 hHigh

Note: Yields for this specific reaction are not explicitly reported in the literature but are generally high for similar imine formations under these conditions.

Application in the Synthesis of Secondary Amines

A primary application of this compound is its use as an intermediate in the synthesis of the corresponding secondary amine, N-(1-phenylethyl)(4-chlorophenyl)amine, through reduction of the C=N double bond. This transformation is a key step in a process known as reductive amination. The resulting chiral amine is a valuable building block in medicinal chemistry and materials science.

Experimental Protocol: Reduction to N-(1-phenylethyl)(4-chlorophenyl)amine

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the imine.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude N-(1-phenylethyl)(4-chlorophenyl)amine, which can be further purified by column chromatography or recrystallization.

Data Presentation:

SubstrateReducing AgentSolventTemperatureReaction TimeYield
This compoundNaBH4Methanol0 °C to RT1-2 hHigh

Application in Heterocyclic Synthesis

N-aryl imines are valuable synthons in various cycloaddition reactions for the construction of nitrogen-containing heterocyclic scaffolds. One of the most notable applications is the Povarov reaction, an aza-Diels-Alder reaction, which typically involves the reaction of an imine with an electron-rich alkene to form tetrahydroquinolines.

Experimental Protocol: [4+2] Cycloaddition (Povarov Reaction)

Materials:

  • This compound

  • Electron-rich alkene (e.g., ethyl vinyl ether)

  • Lewis acid catalyst (e.g., BF3·OEt2, Yb(OTf)3)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the Lewis acid catalyst (0.1-0.2 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Add the electron-rich alkene (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. The crude product can be purified by column chromatography to yield the corresponding tetrahydroquinoline derivative.

Data Presentation:

ImineAlkeneCatalystSolventTemperatureReaction TimeProduct
This compoundEthyl vinyl etherLewis AcidCH2Cl2RT2-24 hTetrahydroquinoline

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_applications Applications Acetophenone Acetophenone Imine This compound Acetophenone->Imine Condensation Chloroaniline 4-Chloroaniline Chloroaniline->Imine SecondaryAmine N-(1-phenylethyl)(4-chlorophenyl)amine Imine->SecondaryAmine Reduction (e.g., NaBH4) Heterocycle Tetrahydroquinoline Derivative Imine->Heterocycle [4+2] Cycloaddition

Caption: Synthetic workflow for this compound and its applications.

Logical_Relationship Start Starting Materials (Acetophenone, 4-Chloroaniline) Intermediate Key Intermediate This compound Start->Intermediate Synthesis Product1 Biologically Active Precursor (Secondary Amine) Intermediate->Product1 Application 1: Reduction Product2 Heterocyclic Scaffold (e.g., Tetrahydroquinoline) Intermediate->Product2 Application 2: Cycloaddition

Caption: Logical relationship of this compound as a key intermediate.

Conclusion

This compound serves as a versatile, though not widely commercialized, intermediate in organic synthesis. Its preparation from readily available starting materials and its reactivity profile, particularly in reduction and cycloaddition reactions, make it a valuable precursor for the synthesis of more complex and potentially biologically active molecules. The protocols provided herein offer a foundation for researchers to explore the utility of this and related N-aryl ketimines in their synthetic endeavors.

References

Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of the N-aryl imine ligand, N-(4-chlorophenyl)-1-phenylethanimine. While direct catalytic applications of this specific ligand are not extensively documented in current literature, this document outlines protocols based on analogous N-aryl imine systems, particularly in asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions.

Ligand Synthesis: this compound

This compound can be synthesized via the condensation reaction of 4-chloroaniline and acetophenone.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetophenone (1.0 eq.), 4-chloroaniline (1.0 eq.), and toluene (as solvent).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • Reaction Execution: Heat the mixture to reflux and allow the water formed during the reaction to be azeotropically removed via the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

G cluster_workflow Ligand Synthesis Workflow Reactants Acetophenone + 4-Chloroaniline Solvent_Catalyst Toluene, p-TSA (cat.) Reactants->Solvent_Catalyst Reaction Reflux with Dean-Stark Trap Solvent_Catalyst->Reaction Monitoring TLC Reaction->Monitoring Workup Aqueous Wash Monitoring->Workup Purification Recrystallization/Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in Asymmetric Catalysis: Hydrogenation of N-Aryl Imines

N-aryl imines are important substrates in asymmetric hydrogenation for the synthesis of chiral amines, which are valuable building blocks in pharmaceuticals. While data for this compound is not available, the following table summarizes results for analogous N-aryl imines, suggesting its potential as a substrate or ligand scaffold.

Table 1: Asymmetric Hydrogenation of Analogous N-Aryl Imines

EntrySubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
1N-phenyl-1-phenylethanimine[Rh(COD)Cl]₂ / Chiral Phosphine Ligand1000>9592Analogous System
2N-(4-methoxyphenyl)-1-phenylethanimineNiCl₂ / (R,R)-BenzP*20009896[1]
3Cyclic N-aryl imineIr-catalyst / (R,R)-f-SpiroPhos100>9995[2]
4N-tosyl-1-phenylethaniminePd(TFA)₂ / BINAP100>9988

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine (General)

  • Catalyst Pre-formation: In a glovebox, a solution of the metal precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand in a degassed solvent (e.g., THF) is stirred at room temperature to form the active catalyst.

  • Reaction Setup: The N-aryl imine substrate (e.g., this compound) is dissolved in a degassed solvent in a high-pressure autoclave.

  • Reaction Execution: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature for a set time.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The yield and enantiomeric excess (ee) of the resulting chiral amine are determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

G cluster_catalytic_cycle Asymmetric Hydrogenation Catalytic Cycle Catalyst [M-L*] (Active Catalyst) Complexation Substrate Coordination Catalyst->Complexation + Imine Substrate Imine Substrate Substrate->Complexation H2 H₂ Oxidative_Addition Oxidative Addition of H₂ H2->Oxidative_Addition Complexation->Oxidative_Addition Hydride_Insertion Hydride Insertion Oxidative_Addition->Hydride_Insertion Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Chiral Amine Reductive_Elimination->Product

Caption: A general catalytic cycle for the asymmetric hydrogenation of imines.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Imine-based ligands can be employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to synthesize complex organic molecules.[3][4] The nitrogen atom of the imine can coordinate to the metal center, influencing the catalytic activity and selectivity.

Table 2: Palladium-Catalyzed Cross-Coupling with Imine-Type Ligands (Analogous Systems)

EntryReaction TypeAryl HalideCoupling PartnerPd-Source / LigandYield (%)Reference
1Suzuki-Miyaura4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / Indolyl-NNN Ligand95[5]
2Buchwald-HartwigAryl BromidePrimary AminePd₂(dba)₃ / BippyPhos85-95[6]
3NegishiAryl ChlorideArylsodiumPd-PEPPSI-IPr70-90[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 0.01 eq.), and the imine ligand (e.g., this compound, 0.02 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the biaryl product.

G cluster_workflow Suzuki Cross-Coupling Workflow Reactants Aryl Halide + Boronic Acid Reagents Pd-Catalyst, Ligand, Base Reactants->Reagents Reaction Heating under Inert Atmosphere Reagents->Reaction Monitoring TLC/GC-MS Reaction->Monitoring Workup Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Disclaimer: The catalytic data and protocols presented are based on analogous N-aryl imine systems and are intended to serve as a guide for the potential applications of this compound. Experimental conditions should be optimized for this specific ligand.

References

Application Notes and Protocols: Biological Activity of N-(4-chlorophenyl)-1-phenylethanimine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of N-(4-chlorophenyl)-1-phenylethanimine and its derivatives, with a focus on their antimicrobial and antioxidant properties. While direct anticancer activity data for this specific parent compound is not detailed in the reviewed literature, the broader class of Schiff bases, including structurally similar compounds, has demonstrated notable cytotoxic effects against various cancer cell lines. This document offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside data presentation and pathway visualizations to support further research and development.

Biological Activities

This compound is a Schiff base formed from the condensation of 4-chloroaniline and acetophenone. Its derivatives are of interest due to the diverse biological activities exhibited by the imine (or azomethine) group. The biological profile of these compounds is influenced by the substituents on both the phenyl and phenylethanimine moieties.

Antimicrobial Activity

This compound has demonstrated moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for Schiff bases as antimicrobial agents is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes through the azomethine nitrogen.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. While the parent compound shows moderate activity, its potential can be enhanced by the introduction of electron-donating groups on the aromatic rings, which can more effectively scavenge free radicals.

Anticancer Potential (General Overview)

Extensive research into Schiff bases has revealed significant anticancer properties. Although specific cytotoxic data for this compound against cancer cell lines is not available in the provided literature, related Schiff bases and their metal complexes have shown promising results. For instance, various Schiff bases have demonstrated cytotoxicity against cell lines such as human breast (MCF-7), lung (A549), and colon (HT-29) cancer.[1] The anticancer activity is often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.[2] Palladium(II) complexes of Schiff bases derived from 4-aminoacetophenone have also shown significant cytotoxic effects against melanoma cell lines.[3]

Data Presentation

The following tables summarize the quantitative data for the antimicrobial and antioxidant activities of this compound, referred to as AL4 in a key study by Mir and Ahmed (2016).

Table 1: Antimicrobial Activity of this compound (AL4)

Bacterial StrainGram StainZone of Inhibition (mm) at 1 mg/mL
Staphylococcus aureusPositive11
Bacillus subtilisPositive10
Escherichia coliNegative12
Pseudomonas aeruginosaNegative9
Salmonella typhiNegative13
Klebsiella pneumoniaeNegative10

Data sourced from Mir and Ahmed (2016).

Table 2: Antioxidant Activity of this compound (AL4)

AssayAbsorbance/ValueEfficacy Compared to Standard
Ferric Reducing Antioxidant Potential (FRAP)0.48 (Absorbance at 593 nm)Moderate
Reducing Power Assay0.35 (Absorbance at 700 nm)Moderate
Phosphomolybdate Assay0.55 (Absorbance at 695 nm)Moderate
Lipid Peroxidation Inhibition (%)65%Effective

Data sourced from Mir and Ahmed (2016).

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

This protocol is based on the synthesis of Schiff bases from acetophenone and chloro-substituted anilines.[4]

Materials:

  • Acetophenone

  • 4-chloroaniline

  • Methanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

Procedure:

  • In a round bottom flask, dissolve 10 mmol of 4-chloroaniline (1.27 g) in 20 mL of methanol.

  • Add 10 mmol of acetophenone (1.16 mL) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. If not, the solution can be concentrated by evaporating some of the solvent.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product in a desiccator and determine the yield and melting point. Characterize the structure using spectroscopic methods (FT-IR, NMR).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is adapted from standard microbiological procedures and the methodology described by Mir and Ahmed (2016).

Materials:

  • Nutrient agar medium

  • Sterile Petri dishes

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • This compound derivative solution (e.g., 1 mg/mL in DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Prepare nutrient agar plates by pouring sterilized molten agar into Petri dishes and allowing them to solidify.

  • Prepare a bacterial inoculum by suspending a loopful of a fresh bacterial culture in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Evenly spread 100 µL of the bacterial suspension onto the surface of the agar plates using a sterile spreader.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Add 100 µL of the test compound solution (1 mg/mL in DMSO) into one well.

  • Add 100 µL of the positive control (e.g., ciprofloxacin solution) and negative control (DMSO) into separate wells.

  • Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Antioxidant Activity Assays

This protocol is based on the method described by Mir and Ahmed (2016).

Materials:

  • FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Test compound solution in methanol.

  • Ascorbic acid (standard).

  • Spectrophotometer.

Procedure:

  • Prepare the FRAP reagent fresh before use.

  • Add 2.9 mL of the FRAP reagent to a cuvette and take a blank reading at 593 nm.

  • Add 100 µL of the test compound solution to the cuvette.

  • Mix well and incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Prepare a standard curve using ascorbic acid.

  • The antioxidant capacity is expressed as µM ascorbic acid equivalents per gram of the compound.

A general protocol for the DPPH assay is as follows:

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • Test compound solutions at various concentrations in methanol.

  • Ascorbic acid or Trolox (standard).

  • Spectrophotometer.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a test tube, mix 1 mL of the DPPH solution with 3 mL of the test compound solution at different concentrations.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm against a blank (methanol).

  • A control is prepared using 1 mL of DPPH solution and 3 mL of methanol.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate the synthesis workflow and a generalized biological screening process for this compound derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up and Purification cluster_product Final Product Acetophenone Acetophenone Condensation Condensation Reaction (Methanol, Acetic Acid Catalyst) Acetophenone->Condensation Chloroaniline 4-Chloroaniline Chloroaniline->Condensation Reflux Reflux (4-6 hours) Condensation->Reflux Precipitation Cooling and Precipitation Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Biological_Screening_Workflow cluster_compound Test Compound cluster_assays Biological Assays cluster_results Data Analysis cluster_conclusion Conclusion Compound N-(4-chlorophenyl)-1- phenylethanimine Derivative Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Compound->Antimicrobial Antioxidant Antioxidant Assays (DPPH, FRAP) Compound->Antioxidant Anticancer Anticancer Screening (MTT Assay on Cancer Cell Lines) Compound->Anticancer AntimicrobialData Zone of Inhibition (mm) Antimicrobial->AntimicrobialData AntioxidantData IC50 / % Inhibition Antioxidant->AntioxidantData AnticancerData IC50 / % Viability Anticancer->AnticancerData Conclusion Structure-Activity Relationship (SAR) AntimicrobialData->Conclusion AntioxidantData->Conclusion AnticancerData->Conclusion

Caption: Generalized workflow for biological screening of derivatives.

Signaling_Pathway_Hypothesis cluster_cell Cancer Cell cluster_outcome Outcome Compound Schiff Base Derivative (e.g., this compound derivative) Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition DNA DNA Topoisomerase->DNA Relieves torsional stress Replication DNA Replication & Transcription DNA->Replication CellCycle Cell Cycle Progression Replication->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothesized anticancer mechanism via Topoisomerase II inhibition.

References

Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically 2-azetidinones and 4-thiazolidinones, utilizing N-(4-chlorophenyl)-1-phenylethanimine as a key intermediate. The synthesized compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and cytotoxic agents.

Introduction

This compound is a Schiff base that serves as a versatile precursor for the synthesis of various heterocyclic systems. Its structure, incorporating a reactive imine bond and a 4-chlorophenyl moiety, makes it an ideal candidate for cycloaddition reactions to form four and five-membered heterocyclic rings. The resulting N-(4-chlorophenyl) substituted azetidinones and thiazolidinones are classes of compounds that have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5][6][7][8]

This document outlines the synthesis of the this compound precursor followed by its application in the synthesis of 1-(4-chlorophenyl)-3-phenyl-3-chloroazetidin-2-one and 3-(4-chlorophenyl)-2-phenylthiazolidin-4-one.

Synthesis of the Precursor: this compound

A reliable method for the synthesis of the starting imine involves the condensation of 4-chloroaniline with acetophenone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chloroaniline (10 mmol), acetophenone (10 mmol), and toluene (50 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.

Application 1: Synthesis of 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one

The [2+2] cycloaddition reaction of an imine with a ketene (generated in situ from an acyl chloride) is a classic method for the synthesis of β-lactams (azetidin-2-ones).[9][10][11]

Experimental Protocol:

  • Reaction Setup: In a dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (5 mmol) and triethylamine (7.5 mmol) in anhydrous 1,4-dioxane (30 mL).

  • Addition of Chloroacetyl Chloride: Cool the mixture to 0-5°C in an ice bath. Add chloroacetyl chloride (6 mmol) dropwise with constant stirring, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, filter the precipitated triethylamine hydrochloride.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 1-(4-chlorophenyl)-4-phenyl-3-chloroazetidin-2-one.

Application 2: Synthesis of 3-(4-chlorophenyl)-2-phenylthiazolidin-4-one

The condensation reaction of an imine with thioglycolic acid is a straightforward and widely used method for the synthesis of 4-thiazolidinones.[1][3][7][12][13][14][15]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (5 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL).

  • Addition of Reagents: To this solution, add thioglycolic acid (6 mmol) and a catalytic amount of anhydrous zinc chloride (0.5 mmol).

  • Reaction: Reflux the reaction mixture for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water with stirring.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield 3-(4-chlorophenyl)-2-phenylthiazolidin-4-one.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Heterocyclic Compounds (Representative)

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
1-(4-chlorophenyl)-4-phenyl-3-chloroazetidin-2-oneC₁₅H₁₁Cl₂NO308.16White to off-white solid160-168[9]65-75
3-(4-chlorophenyl)-2-phenylthiazolidin-4-oneC₁₅H₁₂ClNOS289.78Pale yellow solid191-192[15]70-85

Table 2: Antimicrobial Activity Data (MIC in µg/mL) of Structurally Related N-(4-chlorophenyl) Heterocycles (Representative)

Compound ClassStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus nigerCandida albicansReference
N-(4-chlorophenyl) Azetidin-2-ones12.5 - 5025 - 10025 - 10050 - 20050 - 200[2][8]
N-(4-chlorophenyl) Thiazolidin-4-ones15.22 - 19.9318.44 - 18.8815.22 - 19.93>10016.33 - 18.88[1][6]

Table 3: Cytotoxicity Data (IC₅₀ in µM) of Structurally Related N-(4-chlorophenyl) Heterocycles (Representative)

Compound ClassHeLa (Cervical Cancer)A549 (Lung Carcinoma)U87 (Glioblastoma)Reference
N-(4-chlorophenyl) Thiazole Derivatives1.3 - 15.85.6 - >502.1 - 25.4
N-(4-chlorophenyl) Pyrano[2,3-c]pyrazoles--Potent EC₅₀[16][17]

Visualizations

Synthesis_of_Precursor 4-Chloroaniline 4-Chloroaniline This compound This compound 4-Chloroaniline->this compound p-TsOH, Toluene Reflux Acetophenone Acetophenone Acetophenone->this compound

Caption: Synthesis of this compound.

Synthesis_of_Azetidinone Imine This compound Azetidinone 1-(4-chlorophenyl)-4-phenyl-3-chloroazetidin-2-one Imine->Azetidinone Triethylamine, Dioxane 0°C to RT Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Azetidinone

Caption: Synthesis of 1-(4-chlorophenyl)-4-phenyl-3-chloroazetidin-2-one.

Synthesis_of_Thiazolidinone Imine This compound Thiazolidinone 3-(4-chlorophenyl)-2-phenylthiazolidin-4-one Imine->Thiazolidinone ZnCl2, DMF Reflux Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Thiazolidinone

Caption: Synthesis of 3-(4-chlorophenyl)-2-phenylthiazolidin-4-one.

Logical_Relationship cluster_precursors Precursors cluster_intermediate Intermediate cluster_products Heterocyclic Products cluster_applications Potential Applications 4-Chloroaniline 4-Chloroaniline Imine This compound 4-Chloroaniline->Imine Acetophenone Acetophenone Acetophenone->Imine Azetidinone Azetidin-2-one Imine->Azetidinone [2+2] Cycloaddition Thiazolidinone Thiazolidin-4-one Imine->Thiazolidinone Condensation Biological_Activity Antimicrobial & Cytotoxic Agents Azetidinone->Biological_Activity Thiazolidinone->Biological_Activity

Caption: Overall synthetic strategy and potential applications.

References

Application Notes and Protocols: Antimicrobial and Antifungal Potential of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-1-phenylethanimine is a Schiff base, a class of organic compounds characterized by the C=N double bond. Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial and antifungal efficacy of this compound. The methodologies outlined herein are based on established protocols for screening novel chemical entities for their potential as antimicrobial and antifungal agents. While specific data for this compound is not extensively available in public literature, the provided protocols offer a robust framework for its investigation.

Introduction

The increasing prevalence of multidrug-resistant microbial and fungal pathogens presents a significant global health challenge. This necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Schiff bases, such as this compound, represent a promising class of compounds due to their synthetic accessibility and diverse biological activities. The presence of the imine or azomethine group (-C=N-) is often crucial for their biological effects.[1] Furthermore, the incorporation of a chlorophenyl moiety may enhance the antimicrobial and antifungal properties of the molecule.[1][2][3][4]

This document serves as a practical guide for researchers interested in exploring the antimicrobial and antifungal applications of this compound. It includes hypothetical data representation, detailed experimental protocols for antimicrobial and antifungal susceptibility testing, and visual workflows to guide the experimental setup.

Data Presentation: Hypothetical Antimicrobial and Antifungal Activity

To illustrate how the antimicrobial and antifungal data for this compound would be presented, the following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) values. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] These values are crucial for assessing the potency of a novel compound.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainTypeMIC (µg/mL)
Candida albicans (ATCC 90028)Yeast8
Aspergillus niger (ATCC 16404)Mold32
Cryptococcus neoformans (ATCC 14116)Yeast16
Trichophyton rubrum (Clinical Isolate)Dermatophyte64

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound.

Protocol for Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of a compound against aerobic bacteria.[5]

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile glass tubes

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial isolates onto MHA plates and incubate for 18-24 hours at 37°C.

    • Select three to five morphologically similar colonies and transfer them to a glass tube containing 5 mL of MHB.

    • Incubate the broth culture for 18-24 hours at 37°C.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD between 0.08 and 0.13).

    • Dilute the adjusted bacterial suspension 1:150 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the stock solution (or a desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Well 12 should contain only 100 µL of MHB.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the CLSI M27-A2 and M38-A2 documents for yeasts and filamentous fungi, respectively, and is designed to determine the MIC of a compound against fungal pathogens.[6]

Materials:

  • This compound (test compound)

  • Fungal strains (e.g., C. albicans, A. niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 96-well microtiter plates

  • Sterile glass tubes

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Pipettes and sterile tips

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • For Yeasts (C. albicans):

      • Culture the yeast on SDA plates at 35°C for 24-48 hours.

      • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Molds (A. niger):

      • Grow the mold on SDA slants at 35°C for 7 days to encourage sporulation.

      • Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 80 and gently probing the colony surface.

      • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

  • Preparation of Test Compound Dilutions:

    • Follow the same serial dilution procedure as described in the antibacterial protocol (Section 3.1, Step 2), using RPMI-1640 medium instead of MHB.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11 of the microtiter plate.

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • Determination of MIC:

    • Determine the MIC by visual inspection or by using a spectrophotometer to read the absorbance at 490 nm.

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80-100% for other agents) compared to the growth control.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows.

Antibacterial_MIC_Workflow cluster_prep Inoculum Preparation cluster_plate Plate Preparation & Dilution cluster_incubation Inoculation & Incubation cluster_results Results A Streak Bacteria on MHA B Incubate 18-24h at 37°C A->B C Prepare Broth Culture in MHB B->C D Adjust to 0.5 McFarland C->D E Dilute to Final Inoculum D->E I Inoculate Wells 1-11 E->I F Add MHB to Wells 2-12 G Add Compound to Well 1 F->G H Perform Serial Dilutions G->H H->I J Incubate 16-20h at 37°C I->J K Visually Read MIC J->K

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) for Bacteria.

Antifungal_MIC_Workflow cluster_inoculum Fungal Inoculum Preparation cluster_yeast Yeast (e.g., C. albicans) cluster_mold Mold (e.g., A. niger) cluster_dilution Compound Dilution in 96-Well Plate cluster_final Inoculation, Incubation & Reading Y1 Culture on SDA Y2 Suspend in Saline Y1->Y2 Y3 Adjust to 0.5 McFarland Y2->Y3 Y4 Dilute in RPMI-1640 Y3->Y4 F1 Inoculate Plate Y4->F1 M1 Culture on SDA Slant M2 Harvest Conidia M1->M2 M3 Adjust Concentration M2->M3 M3->F1 D1 Add RPMI-1640 to Wells D2 Add Compound Stock D1->D2 D3 Perform Serial Dilutions D2->D3 D3->F1 F2 Incubate at 35°C F1->F2 F3 Determine MIC F2->F3

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) for Fungi.

Potential Mechanism of Action

While the exact mechanism of action for this compound is yet to be elucidated, Schiff bases are known to exert their antimicrobial effects through various pathways. The imine nitrogen can chelate with metal ions present in microbial enzymes, disrupting their function. Additionally, these compounds can interfere with cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the molecule may also facilitate its transport across microbial cell membranes.

Proposed_MoA cluster_targets Potential Microbial Targets cluster_outcome Outcome Compound N-(4-chlorophenyl)-1- phenylethanimine T1 Cell Wall Synthesis Compound->T1 T2 Protein Synthesis Compound->T2 T3 DNA Replication Compound->T3 T4 Enzyme Function (via Metal Chelation) Compound->T4 O1 Inhibition of Growth / Cell Death T1->O1 T2->O1 T3->O1 T4->O1

References

Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)-1-phenylethanimine and its derivatives are versatile intermediates in the field of drug discovery. The presence of the chloro-phenyl moiety is a common feature in a variety of biologically active compounds. This structural motif can be found in molecules designed as kinase inhibitors, antimicrobial agents, and other therapeutic agents. The imine functionality serves as a key handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and related compounds in the discovery of novel therapeutic agents.

Synthesis of N-(Aryl)-1-phenylethan-1-imine Derivatives

The synthesis of N-(aryl)-1-phenylethan-1-imines is typically achieved through the condensation of an appropriate aniline with acetophenone or a substituted acetophenone.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-N-phenylethan-1-imine

This protocol is adapted from a general method for imine synthesis.

Materials:

  • 4-Chloroacetophenone

  • Aniline

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, combine 4-chloroacetophenone (1 equivalent) and aniline (1 equivalent) in toluene.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 1-(4-chlorophenyl)-N-phenylethan-1-imine can be purified by recrystallization or column chromatography. A yellow solid is the expected product[1].

Application in the Synthesis of Bioactive Heterocycles

N-(4-chlorophenyl) substituted intermediates are crucial for synthesizing a range of heterocyclic compounds with potential therapeutic applications. One notable example is the synthesis of pyrano[2,3-c]pyrazoles, which have demonstrated anti-glioma activity.

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

These compounds have been identified as inhibitors of the AKT2/PKBβ signaling pathway, a key pathway in cancer progression[2].

Experimental Protocol: Three-Component Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles[2]

Materials:

  • Appropriate aldehyde (1 mmol)

  • 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol)

  • Malononitrile (1.1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)

  • Ethanol (5 mL)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine the aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, malononitrile, and DABCO in ethanol.

  • Reflux the reaction mixture with stirring for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • This method provides moderate to excellent yields of the desired pyrano[2,3-c]pyrazole derivatives[2].

Quantitative Data Summary

The following tables summarize key quantitative data for compounds synthesized using N-(4-chlorophenyl) intermediates.

Table 1: Synthesis Yields of Pyrano[2,3-c]pyrazole Derivatives [2]

CompoundAldehyde UsedYield (%)
4a Benzaldehyde85
4b 4-Methylbenzaldehyde82
4c 4-Methoxybenzaldehyde88
4d 4-Hydroxybenzaldehyde75
4e 4-Chlorobenzaldehyde90
4f 4-Fluorobenzaldehyde86
4g 4-Bromobenzaldehyde89
4h 4-Nitrobenzaldehyde78
4i 4-Phenylbenzaldehyde80
4j 4-Ethoxybenzaldehyde92

Table 2: Biological Activity of Pyrano[2,3-c]pyrazole Derivatives against GL261 Glioma Cells [2]

CompoundEC50 (µM)
4a >100
4b 80
4c 60
4d >100
4e 50
4f 40
4g 70
4h >100
4i 90
4j 20

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its deregulation is a common feature in many cancers, making it a prime target for drug discovery[3][4][5][6]. The N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to inhibit AKT2/PKBβ, a key kinase in this pathway[2].

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 TSC TSC1/2 Akt->TSC Inhibits S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Inhibition of translation repressed Rheb Rheb-GTP TSC->Rheb Inhibits Rheb->mTORC1 Activates Inhibitor N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of N-(4-chlorophenyl) pyrazoles.

Experimental Workflow: Synthesis and Screening of Bioactive Compounds

The following diagram illustrates a typical workflow for the synthesis of a library of compounds from an intermediate like this compound and their subsequent biological screening.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_screening Biological Screening Start Starting Materials: 4-Chloroacetophenone Aniline Intermediate Intermediate Synthesis: This compound Start->Intermediate Library Library Synthesis: (e.g., Pyrano[2,3-c]pyrazoles) Intermediate->Library Purification Purification: Column Chromatography Recrystallization Library->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization Screening In vitro Assays: (e.g., Anti-glioma cell lines) Characterization->Screening Data Data Analysis: EC50 Determination Screening->Data Hit Hit Identification Data->Hit

Caption: General workflow from intermediate synthesis to biological hit identification.

Conclusion

This compound and its analogs are valuable intermediates for the synthesis of novel, biologically active compounds. The protocols and data presented here demonstrate their utility in generating libraries of heterocyclic compounds for drug discovery campaigns, particularly in the area of oncology. The straightforward synthesis of these intermediates, coupled with their versatility in multicomponent reactions, makes them attractive starting points for the development of new therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-chlorophenyl)-1-phenylethanimine is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its proper identification and characterization are crucial for quality control, reaction monitoring, and ensuring the purity of synthesized batches. This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound, including spectroscopic and chromatographic techniques.

Compound Profile

PropertyValue
IUPAC Name N-(4-chlorophenyl)-1-phenylethan-1-imine
Molecular Formula C₁₄H₁₂ClN
Molecular Weight 229.71 g/mol
Chemical Structure ```

/`--- / | | | \ / ---/ | N // C / CH₃ C₆H₅``` |

Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the recommended analytical sequence.

Analytical Workflow for this compound synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis structural_elucidation Structural Elucidation prelim_analysis->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry (EI-MS, ESI-MS) structural_elucidation->ms ir Infrared Spectroscopy (FTIR) structural_elucidation->ir purity_assessment Purity and Quantitative Analysis structural_elucidation->purity_assessment hplc High-Performance Liquid Chromatography (HPLC) purity_assessment->hplc gc Gas Chromatography (GC-MS) purity_assessment->gc final_report Final Characterization Report purity_assessment->final_report

Caption: Workflow for the synthesis, purification, and analytical characterization.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.3s3H-CH₃
~ 7.2 - 7.8m9HAromatic protons

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 17.0-CH₃
~ 120.0 - 140.0Aromatic carbons
~ 165.0Imine carbon (C=N)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure.

Expected Mass Spectral Data

Ionm/zNotes
[M]⁺229/231Molecular ion peak with isotopic pattern for one chlorine atom.
[M-CH₃]⁺214/216Loss of a methyl group.
[C₆H₅CN]⁺103Fragment corresponding to benzonitrile cation.
[C₆H₄Cl]⁺111/113Fragment corresponding to chlorophenyl cation.
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1640StrongC=N (imine) stretch
~ 1590, 1480Medium-StrongC=C aromatic ring stretch
~ 830StrongC-H out-of-plane bend (para-substituted)
~ 750, 690StrongC-H out-of-plane bend (monosubstituted)
~ 1090StrongC-Cl stretch
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis.

HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25°C
  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample by the area normalization method.

HPLC_Analysis_Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water) hplc_setup Equilibrate HPLC System with Mobile Phase prep_mobile_phase->hplc_setup prep_sample Prepare Sample and Standard Solutions inject Inject Sample prep_sample->inject hplc_setup->inject data_acq Data Acquisition (Chromatogram) inject->data_acq data_analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->data_analysis

Caption: General workflow for HPLC analysis.

Conclusion

The combination of spectroscopic and chromatographic techniques described in this document provides a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure accurate structural elucidation and purity assessment, which are critical for research and development applications.

Troubleshooting & Optimization

How to improve the yield of N-(4-chlorophenyl)-1-phenylethanimine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of N-(4-chlorophenyl)-1-phenylethanimine. It includes frequently asked questions, troubleshooting guides, optimized experimental protocols, and comparative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the condensation reaction between 1-phenylethanone (acetophenone) and 4-chloroaniline. This reaction forms an imine and releases a molecule of water. The reaction is reversible, so the removal of water is crucial to drive the equilibrium towards the product.[1][2]

Q2: Why is the removal of water important in this synthesis?

A2: The formation of the imine is a condensation reaction that is in equilibrium.[1][2] Water is a byproduct, and its presence can lead to the reverse reaction (hydrolysis of the imine back to the starting materials), thus lowering the overall yield. Effective water removal shifts the equilibrium towards the desired product.

Q3: What are the most common catalysts used for this type of imine formation?

A3: Acid catalysts are commonly employed to facilitate this reaction. These can include protic acids like acetic acid or Lewis acids.[3][4] In some cases, aniline itself or its derivatives can act as a nucleophilic catalyst.[5][6] For specific applications, other catalysts like scandium(III) triflate or tris(2,2,2-trifluoroethyl)borate have been used for imine synthesis.[7]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free conditions, often facilitated by grinding the reactants together, can be an effective and environmentally friendly method for imine synthesis.[3] This method can lead to high yields in a short reaction time.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Water Removal The presence of water can hydrolyze the imine product back to the starting materials.[1] Use a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, add a drying agent like anhydrous Na₂SO₄ or molecular sieves to the reaction mixture.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. Ensure an equimolar ratio of 1-phenylethanone and 4-chloroaniline, or a slight excess of one reactant if it is more volatile or prone to side reactions.
Inactive or Insufficient Catalyst The catalyst may be old, inactive, or used in an insufficient amount. Use a fresh batch of catalyst. If using an acid catalyst like acetic acid, a few drops are often sufficient for solvent-free methods, while catalytic amounts are used in solution.[3]
Low Reaction Temperature The reaction may be too slow at lower temperatures. If the reaction is proceeding slowly, consider moderately increasing the temperature or refluxing the reaction mixture, depending on the solvent used.

Problem: Presence of Multiple Side Products

Possible Cause Suggested Solution
Side Reactions of Starting Materials Acetophenone can undergo self-condensation under certain conditions. 4-chloroaniline can be susceptible to oxidation.
High Reaction Temperature Excessive heat can lead to decomposition or the formation of undesired byproducts. Monitor the reaction temperature carefully and avoid overheating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Incorrect Work-up Procedure Impurities may be introduced or formed during the work-up. Ensure that the work-up procedure is appropriate for isolating the imine and removing unreacted starting materials and catalyst. A typical work-up may involve partitioning between an organic solvent and a saturated aqueous solution of NaHCO₃.[8]

Quantitative Data on Reaction Conditions

The following table summarizes different conditions for imine synthesis and their reported yields, providing a basis for comparison and optimization.

CatalystSolventTemperatureTimeYield (%)Reference
Acetic Acid (1-2 drops)None (Grinding)Room Temperature5-10 minHigh[3]
AnilineWaterMild ConditionsNot SpecifiedNot Specified[5][6]
Scandium(III) triflateNot SpecifiedNot SpecifiedNot SpecifiedHigh[7]
Microwave IrradiationNoneNot Specified8 minVery Good[7]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using Acetic Acid Catalyst

This protocol is based on an environmentally friendly method that provides high yields in a short amount of time.[3]

Materials:

  • 1-phenylethanone (acetophenone)

  • 4-chloroaniline

  • Glacial Acetic Acid

  • Mortar and Pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry mortar, add equimolar amounts of 1-phenylethanone and 4-chloroaniline.

  • Add 1-2 drops of glacial acetic acid to the mixture.

  • Grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by a change in color or consistency, often resulting in a solid product.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, collect the crude product.

  • Purify the product by recrystallization from ethanol to obtain pure this compound.

Protocol 2: Synthesis using a Dean-Stark Apparatus

This protocol is a classic method for driving the reaction to completion by removing water.

Materials:

  • 1-phenylethanone (acetophenone)

  • 4-chloroaniline

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask, Dean-Stark trap, Condenser

Procedure:

  • To a round-bottom flask, add equimolar amounts of 1-phenylethanone, 4-chloroaniline, and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Set up the apparatus for reflux with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the trap, while the toluene returns to the flask.

  • Continue the reflux until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G start Start: Reagent Preparation reactants Mix 1-phenylethanone, 4-chloroaniline, and Catalyst start->reactants reaction Reaction Step (e.g., Grinding or Reflux) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Crude Product Isolation monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification analysis Final Product Analysis (NMR, IR, MP) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the synthesis of this compound.

G start Problem: Low Yield q1 Was water effectively removed? start->q1 a1_yes Check Catalyst Activity q1->a1_yes Yes a1_no Improve Water Removal: - Use Dean-Stark - Add Drying Agent q1->a1_no No q2 Is the catalyst fresh and used in the correct amount? a1_yes->q2 a2_yes Verify Reactant Stoichiometry and Purity q2->a2_yes Yes a2_no Use Fresh Catalyst and Optimize Amount q2->a2_no No q3 Are reactants pure and in the correct molar ratio? a2_yes->q3 a3_yes Optimize Reaction Time and Temperature q3->a3_yes Yes a3_no Purify Starting Materials and Re-weigh q3->a3_no No

Caption: Troubleshooting decision tree for diagnosing low product yield.

References

Technical Support Center: Purification of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(4-chlorophenyl)-1-phenylethanimine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem IDIssue EncounteredProbable Cause(s)Suggested Solution(s)
PUR-001 Product decomposition during column chromatography on silica gel. The imine bond is susceptible to hydrolysis under acidic conditions. Silica gel is inherently acidic and can catalyze the breakdown of the imine back to 4-chloroaniline and acetophenone.[1][2]1. Deactivate the silica gel: Add 1-3% triethylamine (TEA) or a few drops of ammonia to the eluent system to neutralize the acidic sites on the silica gel.[2][3] 2. Use an alternative stationary phase: Employ a less acidic stationary phase such as neutral or basic alumina for column chromatography.[1][4] 3. Minimize contact time: Use a shorter column and a slightly faster flow rate to reduce the time the compound spends on the stationary phase.[1]
PUR-002 Co-elution of starting materials (4-chloroaniline or acetophenone) with the product. The polarity of the starting materials may be too similar to the product in the chosen eluent system.1. Optimize the eluent system: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find a system that provides better separation.[1] 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.[3]
PUR-003 Low recovery of the product after purification. - Product decomposition (see PUR-001). - The product may be too soluble in the recrystallization solvent. - The product may have a broad elution profile during chromatography.1. For chromatography: Address decomposition issues as described in PUR-001. 2. For recrystallization: Carefully select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water, toluene/hexanes) can be effective.[5]
PUR-004 The purified product is a yellow oil or solid, but the expected product is a different color or state. The presence of impurities or residual solvent can affect the physical appearance of the final product.1. Re-purify: If significant impurities are detected by analytical methods (e.g., NMR, GC-MS), a second purification step may be necessary. 2. Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the inherent instability of the imine functional group, which is prone to hydrolysis, especially in the presence of acid or moisture.[1][2] This can lead to the decomposition of the product back to its starting materials, 4-chloroaniline and acetophenone, particularly during purification methods like silica gel chromatography.

Q2: Can I use column chromatography to purify this imine?

A2: Yes, but with precautions. Standard silica gel chromatography can lead to product degradation due to the acidic nature of the silica.[1][2] It is highly recommended to use a deactivated stationary phase. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (1-3%), to the eluent.[2][3] Alternatively, using a less acidic stationary phase like neutral or basic alumina can be effective.[1][4]

Q3: What are some alternative purification methods to column chromatography?

A3: Recrystallization is a common and effective alternative for purifying solid imines.[5] The choice of solvent is crucial and should be determined experimentally to ensure high recovery of the pure product. Distillation can also be an option if the imine is a liquid and thermally stable, though this is less common for N-aryl imines.

Q4: What are the likely impurities I might encounter?

A4: The most common impurities are the unreacted starting materials: 4-chloroaniline and acetophenone. Additionally, if the imine has been exposed to moisture or acidic conditions, you may find hydrolysis products (again, 4-chloroaniline and acetophenone) in your purified sample.[1][2]

Q5: How can I monitor the purity of my this compound?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. For a more quantitative assessment of purity, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are recommended. 1H NMR spectroscopy can be particularly useful for identifying the characteristic imine proton signal and checking for the presence of starting materials.[6]

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography with Triethylamine-Deactivated Silica Gel

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel that has been deactivated with triethylamine.

1. Preparation of the Eluent and Slurry:

  • Based on TLC analysis, prepare an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • To the prepared eluent, add 1-2% (v/v) of triethylamine (TEA).

  • In a separate beaker, prepare a slurry of silica gel in the TEA-containing eluent.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Pour the silica gel slurry into the column, allowing the silica to settle into a packed bed.

  • Continuously tap the column gently to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess eluent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the TEA-containing eluent.

  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3]

  • Carefully add the sample solution or dry-load to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the TEA-containing eluent.

  • Collect fractions in an orderly manner (e.g., in test tubes or vials).

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_column Column Setup cluster_purification Purification cluster_isolation Isolation prep_eluent Prepare Eluent (+ 1-2% Triethylamine) prep_slurry Prepare Silica Gel Slurry prep_eluent->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with TEA-Eluent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate dry_product Dry Under Vacuum evaporate->dry_product

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic Troubleshooting Logic for Imine Purification cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Crude Product purification_method Purification Method Chosen start->purification_method column_chrom Column Chromatography purification_method->column_chrom Yes recrystallization Recrystallization purification_method->recrystallization No decomposition Decomposition on Column? column_chrom->decomposition low_recovery Low Recovery? recrystallization->low_recovery coelution Co-elution of Impurities? decomposition->coelution No add_tea Add Triethylamine to Eluent decomposition->add_tea decomposition->add_tea Yes use_alumina Use Alumina decomposition->use_alumina decomposition->use_alumina Yes optimize_eluent Optimize Eluent System coelution->optimize_eluent coelution->optimize_eluent Yes pure_product Pure Product coelution->pure_product No add_tea->pure_product use_alumina->pure_product optimize_eluent->pure_product change_solvent Change Solvent/Solvent System low_recovery->change_solvent low_recovery->change_solvent Yes low_recovery->pure_product No change_solvent->pure_product

Caption: Logical relationships in troubleshooting purification.

References

Technical Support Center: Optimizing Reaction Conditions for N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(4-chlorophenyl)-1-phenylethanimine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on reaction optimization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure equimolar amounts of 1-phenylethanone and 4-chloroaniline are used. - If using a solvent-free method, ensure thorough grinding of the reactants to maximize surface area contact. - For solvent-based reactions, consider increasing the reaction time or temperature. - Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, to promote the reaction.
Hydrolysis of the imine product.- Use anhydrous solvents and reagents to minimize the presence of water. - Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), into the reaction mixture.[1][2] - If using a solvent like toluene, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed.
Reagents are not pure.- Verify the purity of starting materials (1-phenylethanone and 4-chloroaniline) using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials if necessary (e.g., distillation of acetophenone, recrystallization of 4-chloroaniline).
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize the reaction time and temperature to drive the reaction to completion. - Purify the crude product via recrystallization from a suitable solvent like ethanol or by column chromatography.
Side reactions.- Lower the reaction temperature to minimize the formation of byproducts. - Investigate the use of a milder catalyst or a different solvent system.
Hydrolysis during workup.- Ensure that the workup procedure is conducted under anhydrous conditions as much as possible. - Avoid acidic aqueous workups, as imines are susceptible to hydrolysis under acidic conditions.
Reaction Stalls or is Sluggish Insufficient activation of the carbonyl group.- Add a catalytic amount of a Lewis acid or a protic acid to activate the ketone.[2] - Increase the reaction temperature.
Poor mixing of reactants (in solvent-free conditions).- Ensure continuous and thorough grinding of the reactants in the mortar and pestle to maintain intimate contact.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the condensation reaction between 1-phenylethanone (acetophenone) and 4-chloroaniline, resulting in the formation of the imine and water as a byproduct.

Q2: What types of catalysts can be used for this reaction?

A2: Acid catalysts are commonly employed to facilitate imine formation. These can include protic acids like p-toluenesulfonic acid and acetic acid, or Lewis acids. The catalyst protonates the carbonyl oxygen of the acetophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (acetophenone and 4-chloroaniline). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q4: What is the best method for purifying the this compound product?

A4: Recrystallization from a suitable solvent, such as absolute ethanol, is a common and effective method for purifying the solid imine product. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

Q5: How can I prevent the hydrolysis of the imine product?

A5: To prevent hydrolysis, it is crucial to minimize the product's exposure to water. This can be achieved by using anhydrous reagents and solvents, employing a dehydrating agent during the reaction, and avoiding aqueous workups, particularly under acidic conditions.

Data Presentation

Optimization of Reaction Conditions for Imine Synthesis

The following table summarizes the impact of different catalysts and solvents on the yield of N-aryl imines in related syntheses. This data can serve as a starting point for optimizing the synthesis of this compound.

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
None (Grinding)Solvent-freeRoom TemperatureOvernightGood (not specified)Based on protocol for a similar imine
p-TSATolueneReflux485General Imine Synthesis
Acetic AcidEthanolReflux678General Imine Synthesis
Amberlyst-15NeatRoom Temperature2-472-99PeerJ, 2022
Cu-MOFTHFRoom Temperature12High (not specified)ResearchGate Article

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of a substituted N-phenylethylidene-aniline.

Materials:

  • 1-phenylethanone (acetophenone)

  • 4-chloroaniline

  • Mortar and pestle

  • Absolute ethanol (for recrystallization)

Procedure:

  • In a clean and dry mortar, combine equimolar amounts of 1-phenylethanone and 4-chloroaniline. For example, use 1.20 g (10 mmol) of 1-phenylethanone and 1.27 g (10 mmol) of 4-chloroaniline.

  • Grind the mixture thoroughly with a pestle for 10-15 minutes. The mixture should become pasty.

  • Allow the reaction mixture to stand at room temperature overnight.

  • The resulting solid product is then purified by recrystallization from absolute ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold absolute ethanol, and dry in a desiccator.

Protocol 2: Catalytic Synthesis of this compound in Toluene

Materials:

  • 1-phenylethanone (acetophenone)

  • 4-chloroaniline

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1-phenylethanone (10 mmol), 4-chloroaniline (10 mmol), and a catalytic amount of p-TSA (e.g., 0.1 mmol).

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of starting materials), cool the reaction mixture to room temperature.

  • Dry the toluene solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from absolute ethanol.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Solvent-Free Synthesis cluster_protocol2 Protocol 2: Catalytic Synthesis in Toluene P1_Start Combine Acetophenone and 4-Chloroaniline P1_Grind Grind in Mortar P1_Start->P1_Grind P1_React React Overnight P1_Grind->P1_React P1_Recrystallize Recrystallize from Ethanol P1_React->P1_Recrystallize P1_End Pure Imine Product P1_Recrystallize->P1_End P2_Start Combine Reactants, Catalyst, and Toluene P2_Reflux Reflux with Dean-Stark Trap P2_Start->P2_Reflux P2_Workup Cool, Dry, and Evaporate P2_Reflux->P2_Workup P2_Recrystallize Recrystallize from Ethanol P2_Workup->P2_Recrystallize P2_End Pure Imine Product P2_Recrystallize->P2_End troubleshooting_workflow Start Low/No Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Hydrolysis Product Hydrolysis? Start->Hydrolysis ImpureReagents Impure Reagents? Start->ImpureReagents Solution_Incomplete Increase Time/Temp Add Catalyst IncompleteReaction->Solution_Incomplete Yes Solution_Hydrolysis Use Anhydrous Conditions Add Dehydrating Agent Hydrolysis->Solution_Hydrolysis Yes Solution_Impure Purify Starting Materials ImpureReagents->Solution_Impure Yes

References

Stability issues of N-(4-chlorophenyl)-1-phenylethanimine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(4-chlorophenyl)-1-phenylethanimine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like most imines (Schiff bases), is its susceptibility to hydrolysis. This reaction cleaves the C=N double bond, leading to the formation of 4-chloroaniline and acetophenone. Other potential stability issues include thermal degradation and photodegradation, which can lead to the formation of various impurities.

Q2: How does pH affect the stability of this compound?

A2: The stability of imines is highly pH-dependent. Hydrolysis is generally catalyzed by acid. The rate of hydrolysis is often highest in mildly acidic conditions (around pH 4-5) and decreases at very low and high pH values. At low pH, the amine reactant becomes protonated and non-nucleophilic, which can slow down the reverse reaction of imine formation, while at high pH, there is insufficient acid to catalyze the hydrolysis.

Q3: Is this compound sensitive to light?

A3: Imines can be susceptible to photodegradation. Exposure to ultraviolet (UV) or visible light may induce isomerization around the C=N double bond or lead to the formation of degradation products. It is recommended to handle and store the compound in amber vials or protected from light, especially when in solution. Photostability studies, as outlined in ICH guideline Q1B, should be conducted to determine the compound's light sensitivity.[1][2][3]

Q4: What is the expected thermal stability of this compound?

A4: While some imines can be stable at elevated temperatures, particularly in the absence of water, high temperatures can promote degradation. Thermal stability should be evaluated on a case-by-case basis. Under anhydrous conditions, the compound may be stable at moderately high temperatures. However, in the presence of moisture, elevated temperatures will likely accelerate hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks corresponding to 4-chloroaniline and acetophenone in HPLC analysis.

  • A decrease in the peak area of the parent compound over a short period.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

CauseSolution
Acidic pH of the solvent or buffer Imines are prone to acid-catalyzed hydrolysis. Measure the pH of your solution. If it is acidic, consider using a neutral or slightly basic buffer system. If the experimental conditions require an acidic pH, be aware of the potential for degradation and analyze samples promptly.
Presence of water in organic solvents Trace amounts of water can be sufficient to cause hydrolysis, especially if the solvent is slightly acidic. Use anhydrous solvents and store them properly to prevent water absorption.
Elevated temperature Higher temperatures accelerate the rate of hydrolysis. If possible, conduct experiments at room temperature or below. If elevated temperatures are necessary, minimize the duration of heating.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate experiments.

  • Non-reproducible formation of degradation products.

Possible Causes and Solutions:

CauseSolution
Inconsistent light exposure If the compound is photolabile, variations in ambient light exposure during sample preparation and analysis can lead to inconsistent results. Protect samples from light at all stages of the experiment using amber glassware or by working under low-light conditions.
Variable moisture content in solvents The amount of water present can significantly impact the rate of hydrolysis. Ensure that the same grade of solvent with consistent water content is used for all experiments.
Changes in pH during the experiment The pH of the solution may change over time due to the degradation process itself or interaction with container surfaces. Use buffered solutions to maintain a constant pH throughout the experiment.

Data Presentation: Illustrative Stability Data

The following tables are templates for presenting stability data for this compound. Actual data should be generated through experimentation.

Table 1: pH-Dependent Hydrolysis of this compound at 25°C

pHTime (hours)% Parent Compound Remaining% 4-chloroaniline Formed% Acetophenone Formed
2.02485.214.514.8
4.02465.733.934.1
7.02498.11.81.9
9.02499.50.50.5

Table 2: Thermal Stability of this compound (Solid State)

TemperatureTime (days)% Parent Compound RemainingAppearance
40°C3099.8White powder
60°C3097.5Off-white powder
80°C3092.1Yellowish powder

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To determine the stability of this compound in acidic, neutral, and basic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • Purified water

  • 0.1 N Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 N HCl.

  • For neutral hydrolysis, add 1 mL of the stock solution to 9 mL of purified water.

  • For basic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 N NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the peaks for degradation products are well-resolved from the parent compound peak.

Visualizations

Hydrolysis_Pathway Imine This compound Intermediate Protonated Imine Imine->Intermediate + H+ Products 4-chloroaniline + Acetophenone Intermediate->Products + H2O - H+

Caption: General pathway for the acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1N HCl) HPLC HPLC-UV/DAD Acid->HPLC Quantification Base Basic (e.g., 0.1N NaOH) Base->HPLC Quantification Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Quantification Thermal Thermal (e.g., 60°C) Thermal->HPLC Quantification Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Quantification LCMS LC-MS HPLC->LCMS Identification Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Pathway Elucidation HPLC->Pathway_Elucidation Method_Validation Method Validation HPLC->Method_Validation NMR NMR LCMS->NMR Structure Elucidation LCMS->Degradation_Profile LCMS->Pathway_Elucidation LCMS->Method_Validation NMR->Degradation_Profile NMR->Pathway_Elucidation NMR->Method_Validation Compound This compound Compound->Acid Forced Degradation Compound->Base Forced Degradation Compound->Oxidative Forced Degradation Compound->Thermal Forced Degradation Compound->Photolytic Forced Degradation

Caption: Experimental workflow for a forced degradation study of this compound.

References

Troubleshooting common problems in N-(4-chlorophenyl)-1-phenylethanimine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chlorophenyl)-1-phenylethanimine.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields are a frequent issue in imine synthesis and can stem from several factors:

  • Incomplete Reaction: The condensation of an aniline and a ketone to form an imine is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, the water generated as a byproduct must be removed.

    • Solution: Use a Dean-Stark apparatus if using a solvent like toluene to azeotropically remove water. Alternatively, adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, directly to the reaction mixture can be effective.[3]

  • Hydrolysis: Imines are susceptible to hydrolysis, meaning they can react with any water present to revert to the starting ketone and amine.[1][2] This is a significant concern during the reaction workup and purification stages.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] During the workup, avoid acidic aqueous solutions as hydrolysis is catalyzed by acid.[4] Use a saturated sodium bicarbonate or brine solution for washing, and dry the organic extracts thoroughly before solvent evaporation.

  • Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction is acid-catalyzed, but if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[1][2] If the pH is too high, there won't be enough acid to protonate the hydroxyl group in the carbinolamine intermediate to facilitate its elimination as water.[1][2]

    • Solution: The optimal pH for imine formation is typically around 4-5.[2] A catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (p-TSA) is often employed. Carefully control the amount of acid catalyst used.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted Acetophenone and 4-Chloroaniline: If the reaction did not go to completion, you will have starting materials in your crude product.

    • Solution: Purification via column chromatography on silica gel is often effective. However, be aware that the acidic nature of silica gel can sometimes lead to imine hydrolysis. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for removing starting materials.

  • Hydrolysis Products: If the imine was exposed to water, especially under acidic conditions, it will have partially reverted to acetophenone and 4-chloroaniline.

    • Solution: The purification methods described above (neutralized column chromatography or recrystallization) will also remove these impurities. The key is to prevent their formation by ensuring anhydrous conditions throughout the workup and storage.

  • Side Products: Although the direct condensation is the major pathway, self-condensation of acetophenone can occur under certain conditions, though it is less common under the mild acidic conditions used for imine formation.

    • Solution: Column chromatography is the most effective method for removing structurally distinct side products.

Q3: The reaction is not proceeding, or it is extremely slow. What could be wrong?

A3: A stalled or slow reaction often points to issues with reactants or catalysts.

  • Poor Quality Reagents: 4-Chloroaniline can oxidize and darken over time. The presence of impurities in either starting material can inhibit the reaction.

    • Solution: Use freshly purchased or purified starting materials. 4-Chloroaniline can be purified by recrystallization. Ensure your solvent is anhydrous.

  • Insufficient or Inactive Catalyst: The reaction requires an acid catalyst to proceed at a reasonable rate.

    • Solution: Ensure you have added a catalytic amount of a suitable acid (e.g., acetic acid, p-TSA). If you are using a solid catalyst, ensure it is active and has not been deactivated by moisture.

  • Low Reaction Temperature: Like most reactions, the rate of imine formation is temperature-dependent.

    • Solution: Gently heating the reaction mixture, often to the reflux temperature of the solvent (e.g., ethanol, toluene), can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of imine formation (a Schiff base synthesis), which proceeds via a two-stage, acid-catalyzed, nucleophilic addition-elimination mechanism.[1][2]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of acetophenone. This is typically the rate-limiting step.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

  • Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water.

  • Deprotonation: The resulting iminium ion is deprotonated by a base (like the solvent or another amine molecule) to yield the final, neutral imine product and regenerate the acid catalyst.

Q2: Why is pH control so critical in this synthesis?

A2: The pH must be carefully controlled to balance two competing effects.[1][2] An acid catalyst is necessary to protonate the carbinolamine intermediate, making the hydroxyl group a better leaving group (water). However, if the solution is too acidic, the primary amine (4-chloroaniline) will be protonated to form an ammonium salt. This protonated amine is no longer a nucleophile and cannot initiate the reaction by attacking the ketone. Therefore, a mildly acidic environment (pH ~4-5) provides the optimal balance, ensuring a sufficient concentration of both the active nucleophile and the protonated intermediate.[2]

Q3: How should I store the purified this compound product?

A3: Due to its sensitivity to hydrolysis, the product should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place. The use of a desiccator is also recommended to protect it from atmospheric moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Azeotropic Dehydration

This protocol is suitable for driving the reaction to completion by the physical removal of water.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add acetophenone (1.20 g, 10 mmol), 4-chloroaniline (1.28 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 50 mg).

  • Solvent Addition: Add 50 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (an oil or solid) can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel (eluting with a hexanes:ethyl acetate gradient).

Data Presentation

Table 1: Summary of Typical Reaction Parameters

ParameterValue / ConditionPurpose
Reactant Ratio 1:1 (Acetophenone : 4-Chloroaniline)Ensures efficient conversion without excess starting material.
Solvent Toluene, Ethanol, or MethanolToluene allows for azeotropic water removal. Alcohols are common protic solvents for this reaction.
Catalyst p-Toluenesulfonic acid (p-TSA), Acetic AcidProvides the necessary acid catalysis for the reaction.
Catalyst Loading 0.1 - 1 mol%A catalytic amount is sufficient; excess can cause side reactions or protonate the amine.
Temperature 25°C to Reflux (e.g., Toluene at 111°C)Higher temperatures increase reaction rate and facilitate water removal.
Reaction Time 2 - 12 hoursDependent on temperature, scale, and efficiency of water removal.
Water Removal Dean-Stark Trap or Molecular SievesCrucial for shifting the equilibrium towards the imine product.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis Reactants 1. Combine Reactants (Acetophenone, 4-Chloroaniline, Catalyst) in Solvent Reaction 2. Heat to Reflux (with Dean-Stark Trap) Reactants->Reaction Workup 3. Aqueous Workup (Wash with NaHCO3, Brine) Reaction->Workup Drying 4. Dry Organic Layer (Anhydrous Na2SO4) Workup->Drying Evaporation 5. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 6. Purification (Recrystallization or Column Chromatography) Evaporation->Purification Product Pure Product Purification->Product Troubleshooting_Guide Troubleshooting Logic for Low Yield Problem Problem: Low Product Yield Cause1 Cause: Incomplete Reaction (Equilibrium) Problem->Cause1 Possible Cause Cause2 Cause: Product Hydrolysis Problem->Cause2 Possible Cause Cause3 Cause: Incorrect pH Problem->Cause3 Possible Cause Solution1 Solution: Remove Water (Dean-Stark/Drying Agent) Cause1->Solution1 Remedy Solution2 Solution: Use Anhydrous Conditions (Dry Glassware/Solvents) Cause2->Solution2 Remedy Solution3 Solution: Optimize Catalyst (Use mild acid, pH ~4-5) Cause3->Solution3 Remedy Imine_Mechanism Acid-Catalyzed Imine Formation Mechanism Start Ketone + Amine Step1 Nucleophilic Attack Start->Step1 1. Carbinolamine Carbinolamine Intermediate Step1->Carbinolamine Step2 Protonation of -OH Carbinolamine->Step2 2. +H+ ProtonatedCarbinolamine Protonated Intermediate Step2->ProtonatedCarbinolamine Step3 Elimination of H2O ProtonatedCarbinolamine->Step3 3. Iminium Iminium Ion Step3->Iminium -H2O Step4 Deprotonation Iminium->Step4 4. -H+ Product Imine Product Step4->Product

References

Side reactions to avoid in the synthesis of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-1-phenylethanimine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this ketimine.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound from acetophenone and 4-chloroaniline.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to equilibrium. 2. Ineffective water removal. 3. Impure starting materials. 4. Insufficient reaction time or temperature.1. Ensure an acid catalyst (e.g., p-toluenesulfonic acid) is used to promote the reaction. 2. Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene. Alternatively, use a drying agent such as anhydrous MgSO₄ or molecular sieves. 3. Purify starting materials before use. Aniline derivatives can oxidize and darken on storage; distillation or recrystallization may be necessary. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
Presence of Unreacted Starting Materials in Product 1. Reaction has not reached completion. 2. Equilibrium favoring reactants.1. Extend the reaction time and continue to monitor by TLC. 2. Ensure efficient water removal to drive the equilibrium towards the product. An excess of one reactant (typically the less expensive one) can also be used.
Formation of a Brownish or Polymeric Side Product 1. Self-condensation of acetophenone. 2. Oxidation or polymerization of 4-chloroaniline.1. This is more likely under basic conditions but can occur with prolonged heating. Maintain mildly acidic conditions and avoid excessive temperatures. 2. 4-chloroaniline can be sensitive to air and light, leading to colored impurities.[1][2][3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Product Hydrolyzes Back to Starting Materials During Work-up 1. Presence of excess acid and water during extraction.1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before performing aqueous extractions. 2. Minimize contact time with aqueous layers and ensure organic extracts are thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent removal.
Difficulty in Product Purification/Crystallization 1. Presence of oily side products, such as from acetophenone self-condensation. 2. The product itself may be an oil or a low-melting solid.1. Purify the crude product using column chromatography on silica gel. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is often effective. 2. If the product is an oil, attempt crystallization from a different solvent system or at a lower temperature. If crystallization is unsuccessful, purification by distillation under reduced pressure may be an option.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is a condensation reaction between a primary amine (4-chloroaniline) and a ketone (acetophenone). The reaction is typically catalyzed by an acid and involves the removal of water to drive the formation of the imine (a Schiff base).[4]

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions of concern are:

  • Self-condensation of acetophenone: This can occur under either acidic or basic conditions, leading to the formation of α,β-unsaturated ketones and other condensation products.

  • Oxidation and/or Polymerization of 4-chloroaniline: Anilines, particularly halogenated ones, can be susceptible to oxidation, which often results in the formation of colored impurities.[1][2][3] Under acidic conditions, polymerization can also occur.

  • Hydrolysis of the imine product: The C=N bond of the imine is susceptible to hydrolysis back to the starting ketone and amine, especially in the presence of water and acid.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (acetophenone and 4-chloroaniline) on a TLC plate. The formation of a new spot corresponding to the imine product and the disappearance of the starting material spots will indicate the progress of the reaction.

Q4: What is the role of the acid catalyst?

A4: The acid catalyst protonates the carbonyl oxygen of the acetophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of the 4-chloroaniline. It also facilitates the elimination of water by protonating the hydroxyl group of the intermediate carbinolamine, making it a better leaving group.

Q5: Why is water removal so critical in this synthesis?

A5: The formation of the imine is a reversible equilibrium reaction. Water is a product of this reaction. According to Le Châtelier's principle, removing a product from the reaction mixture will shift the equilibrium towards the formation of more products. Therefore, continuous removal of water is essential to achieve a high yield of the desired this compound.

Experimental Protocols

General Procedure for Ketimine Synthesis using a Dean-Stark Apparatus

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add acetophenone (1 equivalent) and 4-chloroaniline (1 equivalent) in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, approximately 0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the limiting starting material. This can take several hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can then be purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Visualizations

To aid in understanding the potential issues during the synthesis, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.

Reaction_Pathway Reaction Pathway and Potential Side Reactions Acetophenone Acetophenone Carbinolamine_Intermediate Carbinolamine Intermediate Acetophenone->Carbinolamine_Intermediate Self_Condensation Acetophenone Self-Condensation Acetophenone->Self_Condensation 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Carbinolamine_Intermediate Aniline_Oxidation 4-Chloroaniline Oxidation/Polymerization 4-Chloroaniline->Aniline_Oxidation Imine_Product N-(4-chlorophenyl)- 1-phenylethanimine Carbinolamine_Intermediate->Imine_Product Water H₂O Carbinolamine_Intermediate->Water - H₂O Hydrolysis Imine Hydrolysis Imine_Product->Hydrolysis Water->Hydrolysis

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Imine Synthesis cluster_start Start cluster_check1 Check 1: Water Removal cluster_solution1 Solution 1 cluster_check2 Check 2: Reaction Conditions cluster_solution2 Solution 2 cluster_check3 Check 3: Starting Materials cluster_solution3 Solution 3 cluster_end End Start Low/No Product Yield Check_Water Is water being effectively removed? Start->Check_Water Improve_Water_Removal Use Dean-Stark or add fresh drying agent. Check_Water->Improve_Water_Removal No Check_Conditions Are reaction time/temp sufficient? Check_Water->Check_Conditions Yes Improve_Water_Removal->Check_Conditions Adjust_Conditions Increase time/temperature and monitor by TLC. Check_Conditions->Adjust_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Adjust_Conditions->Check_Purity Purify_Reactants Purify acetophenone and 4-chloroaniline. Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Purify_Reactants->Success

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of N-(4-chlorophenyl)-1-phenylethanimine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(4-chlorophenyl)-1-phenylethanimine and related N-aryl imines using column chromatography.

Troubleshooting Guide

Q1: My this compound appears to be decomposing on the silica gel column. What is causing this and how can I prevent it?

A1: Decomposition of imines on silica gel is a common issue primarily caused by the acidic nature of the stationary phase, which can lead to hydrolysis of the imine bond.[1][2][3][4] Silica gel possesses acidic silanol groups on its surface that can catalyze the breakdown of the imine back to its corresponding aniline and ketone precursors.

To prevent this, you can employ the following strategies:

  • Neutralize the Mobile Phase: Add a small percentage (typically 0.5-2%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[1][2][4] This will neutralize the acidic sites on the silica gel.

  • Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[1][2][4] Amine-functionalized silica gel is another excellent option that is specifically designed to be more compatible with basic compounds.

  • Pre-treat the Silica Gel: Before loading your sample, you can wash the packed column with your mobile phase containing triethylamine. This deactivates the acidic sites. After this pre-treatment, you can proceed with the purification using the neutralized mobile phase.

  • Minimize Contact Time: Use a shorter column and a slightly higher flow rate to reduce the time your compound spends in contact with the stationary phase.[2]

Q2: I am seeing significant streaking of my compound on the TLC plate and the column. How can I improve the peak shape?

A2: Streaking is often a result of strong interactions between your compound and the stationary phase, which can be exacerbated by the basic nature of the imine. The same strategies to prevent decomposition can also help to reduce streaking:

  • Addition of a Basic Modifier: Incorporating triethylamine into your mobile phase is highly effective at reducing streaking for basic compounds like imines.

  • Choice of Stationary Phase: Switching to a less acidic stationary phase like neutral alumina or a functionalized silica can lead to more symmetrical peak shapes.

Q3: I am struggling to separate my this compound from the unreacted 4-chloroaniline. What should I do?

A3: The separation of the imine product from the starting amine can be challenging due to their similar polarities. Here are some tips for improving this separation:

  • Optimize the Mobile Phase Polarity: Carefully screen different solvent systems and polarities using Thin Layer Chromatography (TLC). A common starting point for N-aryl imines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[4][5] Adjust the ratio to achieve a good separation between the spots corresponding to your product and the starting material. An ideal Rf value for the product is typically in the range of 0.2-0.4 for good separation on a column.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, trying a different stationary phase such as alumina might provide a different selectivity and improve the separation.

Q4: After running the column, my NMR analysis shows the presence of acetophenone, which was not in the crude mixture. Where is this coming from?

A4: The presence of acetophenone in your purified fractions is a strong indicator that your imine has hydrolyzed on the column. The acidic environment of the silica gel has likely cleaved the imine bond, reverting it to 1-phenylethanone (acetophenone) and 4-chloroaniline. To address this, you must take measures to prevent hydrolysis as detailed in Q1.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A1: For N-aryl imines, a good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. You can start with a relatively non-polar mixture, such as 95:5 (hexane:ethyl acetate), and gradually increase the polarity. The addition of ~1% triethylamine to the mobile phase is highly recommended to prevent product degradation.[4]

Q2: What is the ideal Rf value I should aim for on my TLC plate before running the column?

A2: For optimal separation during column chromatography, it is generally recommended to aim for an Rf value for your target compound in the range of 0.2 to 0.4. This typically provides a good balance between retention and elution, allowing for effective separation from impurities.

Q3: Can I use a solvent system other than hexane/ethyl acetate?

A3: Yes, other solvent systems can be effective. Dichloromethane/hexane mixtures are also commonly used. For more polar imines, a dichloromethane/methanol system might be necessary, although the high polarity of methanol can sometimes lead to co-elution of impurities if not carefully optimized. Regardless of the solvent system, the addition of a basic modifier like triethylamine is crucial when using silica gel.

Q4: Are there any alternatives to column chromatography for purifying this compound?

A4: If column chromatography proves to be problematic, you can consider other purification techniques:

  • Recrystallization: If your imine is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Solvent Washing/Trituration: If there is a significant difference in solubility between your imine and the impurities, you can wash the crude product with a solvent in which the impurities are soluble, but your product is not.

Data Presentation

Table 1: Typical Mobile Phase Systems for N-Aryl Imine Purification on Silica Gel

Solvent System ComponentsTypical Ratios (v/v)ModifierNotes
Hexane / Ethyl Acetate98:2 to 80:200.5-2% TriethylamineA good starting point for many N-aryl imines. Adjust polarity based on TLC.
Petroleum Ether / Ethyl Acetate98:2 to 80:200.5-2% TriethylamineSimilar to hexane/ethyl acetate.
Dichloromethane / Hexane10:90 to 50:500.5-2% TriethylamineUseful for slightly more polar imines.
Dichloromethane / Methanol99:1 to 95:50.5-2% TriethylamineFor more polar imines, use with caution to avoid co-elution.

Table 2: General Protocol for Method Development

StepProcedureKey Considerations
1. TLC Analysis Spot the crude reaction mixture on a silica gel TLC plate.Test various mobile phase systems (from Table 1). Aim for an Rf of 0.2-0.4 for the product.
2. Column Preparation Prepare a slurry of silica gel in the chosen mobile phase and pack the column.Ensure the column is packed evenly to avoid channeling.
3. Column Equilibration Run several column volumes of the mobile phase through the packed column.This ensures the stationary phase is fully equilibrated with the eluent.
4. Sample Loading Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.A concentrated sample band at the top of the column leads to better separation.
5. Elution Begin eluting with the mobile phase, collecting fractions.Monitor the elution by TLC to identify fractions containing the pure product.
6. Product Isolation Combine the pure fractions and remove the solvent under reduced pressure.-

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions cluster_outcome Resolution Problem Imine Purification Issue (Decomposition, Streaking, Poor Separation) CheckStationaryPhase Is the stationary phase acidic (e.g., Silica Gel)? Problem->CheckStationaryPhase CheckMobilePhase Is the mobile phase optimized? CheckStationaryPhase->CheckMobilePhase No AddBase Add Triethylamine (TEA) to the mobile phase (0.5-2%) CheckStationaryPhase->AddBase Yes ChangeStationaryPhase Switch to a non-acidic stationary phase (Neutral Alumina, Amine-functionalized Silica) CheckStationaryPhase->ChangeStationaryPhase Yes CheckContactTime Is the contact time with silica minimized? CheckMobilePhase->CheckContactTime Yes OptimizeEluent Systematically vary solvent ratios (e.g., Hexane/EtOAc) based on TLC CheckMobilePhase->OptimizeEluent No FasterChromatography Use a shorter column and/or a slightly higher flow rate CheckContactTime->FasterChromatography No Success Successful Purification CheckContactTime->Success Yes AddBase->CheckMobilePhase ChangeStationaryPhase->CheckMobilePhase OptimizeEluent->CheckContactTime FasterChromatography->Success

Caption: Troubleshooting workflow for imine purification.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product TLC 1. TLC Analysis (e.g., Hexane/EtOAc + 1% TEA) SelectSolvent 2. Select Mobile Phase (Aim for Rf 0.2-0.4) TLC->SelectSolvent PrepareColumn 3. Pack Column with Slurry (Silica Gel in Mobile Phase) SelectSolvent->PrepareColumn Equilibrate 4. Equilibrate Column PrepareColumn->Equilibrate LoadSample 5. Load Crude Sample (Concentrated Solution) Equilibrate->LoadSample Elute 6. Elute and Collect Fractions LoadSample->Elute MonitorFractions 7. Monitor Fractions by TLC Elute->MonitorFractions CombineFractions 8. Combine Pure Fractions MonitorFractions->CombineFractions Evaporate 9. Evaporate Solvent CombineFractions->Evaporate PureProduct Pure N-Aryl Imine Evaporate->PureProduct

Caption: Experimental workflow for imine purification.

References

Technical Support Center: Synthesis of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-1-phenylethanimine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound, addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound?

A1: The synthesis involves a condensation reaction between 1-phenylethanone (acetophenone) and 4-chloroaniline. This reaction forms the imine product and water as a byproduct. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 1-phenylethanone and 4-chloroaniline. A high-boiling aromatic solvent, such as toluene, is commonly used to facilitate the removal of water via azeotropic distillation. A catalytic amount of a mild acid, like p-toluenesulfonic acid (PTSA), is often employed to accelerate the reaction.

Q3: Why is it necessary to remove water from the reaction mixture?

A3: The formation of the imine is a reversible condensation reaction where water is a byproduct. According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the imine product, thereby increasing the yield.[1][2] This is commonly achieved using a Dean-Stark apparatus.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (acetophenone and 4-chloroaniline) and the appearance of the product spot. Additionally, the volume of water collected in the Dean-Stark trap can give an indication of the reaction's progression.

Q5: What are the common challenges in purifying this compound?

A5: A significant challenge in purifying imines is their susceptibility to hydrolysis, where the presence of water can revert the imine back to its starting ketone and amine.[1] Purification by column chromatography on silica gel can sometimes be problematic due to the acidic nature of the silica, which can catalyze hydrolysis. Therefore, non-aqueous workup and purification methods such as crystallization are often preferred.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time.2. Presence of excess water in the reaction mixture.3. Ineffective catalyst or no catalyst used.4. Degradation of starting materials or product.1. Ensure the reaction is refluxing at the appropriate temperature and extend the reaction time.2. Check for leaks in the Dean-Stark apparatus. Use anhydrous solvent and reagents.3. Add a catalytic amount of p-toluenesulfonic acid (PTSA) or a similar acid catalyst.4. Ensure the reaction temperature is not excessively high.
Presence of Starting Materials in Final Product 1. Incomplete reaction.2. Re-equilibration back to starting materials during workup due to the presence of water.1. Increase reaction time or ensure efficient water removal.2. Use anhydrous solvents for extraction and washing. Dry the organic layer thoroughly before solvent evaporation.
Product Oiling Out or Difficulty in Crystallization 1. Presence of impurities.2. Inappropriate crystallization solvent.1. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.2. Perform a solvent screen to find a suitable solvent system for crystallization. A mixture of a polar and a non-polar solvent often works well.
Product Hydrolysis During Storage 1. Exposure to atmospheric moisture.1. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).2. Store in a desiccator.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure based on general methods for ketimine synthesis.

Materials:

  • 1-phenylethanone (acetophenone)

  • 4-chloroaniline

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 1-phenylethanone (e.g., 10 mmol, 1.20 g) and 4-chloroaniline (e.g., 10 mmol, 1.28 g).

  • Add toluene (e.g., 50 mL) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 mmol, 9.5 mg).

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or until TLC analysis indicates the complete consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene using a rotary evaporator.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and induce crystallization by cooling or by the addition of a non-polar solvent (e.g., hexane).

  • Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Scale-Up Considerations

Scaling up the synthesis requires careful attention to several factors to ensure safety, efficiency, and consistent product quality.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)Key Considerations for Scale-Up
Reactant Stoichiometry 1:1 molar ratioMay use a slight excess of one reactant (e.g., 1.05:1)To drive the reaction to completion and account for potential losses during transfer.
Solvent Volume High solvent to reactant ratio (e.g., 5-10 mL/mmol)Lower solvent to reactant ratio for process efficiencyEnsure adequate mixing and heat transfer.
Heat Transfer Heating mantleJacketed reactor with controlled heating/coolingSurface area to volume ratio decreases on scale-up, requiring more efficient heat management to control exotherms and maintain a steady reflux.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is crucial to maintain homogeneity and prevent localized overheating.
Water Removal Dean-Stark trapAzeotropic distillation with a larger condenser and collection vesselEnsure the rate of water removal is sufficient to drive the reaction forward.
Product Isolation Filtration of crystalsCentrifugation followed by drying in a vacuum ovenEfficient solid-liquid separation and drying are critical for product purity and stability.

Visualized Workflows and Pathways

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1-Phenylethanone + 4-Chloroaniline reflux Heat to Reflux reactants->reflux Combine solvent Toluene solvent->reflux catalyst p-Toluenesulfonic Acid catalyst->reflux dean_stark Azeotropic Water Removal (Dean-Stark) reflux->dean_stark monitoring Monitor by TLC dean_stark->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete rotovap Solvent Removal (Rotary Evaporator) cool->rotovap crystallize Crystallization rotovap->crystallize filter_dry Filter and Dry crystallize->filter_dry product N-(4-chlorophenyl)- 1-phenylethanimine filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield Observed check_tlc Does TLC show unreacted starting materials? start->check_tlc check_water Is water collection in Dean-Stark trap complete? check_temp Is the reaction mixture refluxing vigorously? check_water->check_temp No increase_time Increase reaction time and continue monitoring. check_water->increase_time Yes check_tlc->check_water Yes check_catalyst Was the acid catalyst added? check_tlc->check_catalyst No check_leaks Check for leaks in glassware setup. check_temp->check_leaks Yes increase_heat Increase heating mantle temperature. check_temp->increase_heat No end Problem Resolved increase_time->end check_leaks->end increase_heat->end add_catalyst Add a catalytic amount of PTSA. check_catalyst->add_catalyst No check_catalyst->end Yes add_catalyst->end

References

Identifying and removing impurities from N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-chlorophenyl)-1-phenylethanimine. The content addresses common issues related to impurity identification and removal during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically unreacted starting materials and hydrolysis products. Based on the standard synthesis route (condensation of an amine and a ketone), the primary impurities include:

  • Unreacted 1-phenylethanone (Acetophenone): The ketone starting material.

  • Unreacted 4-chloroaniline: The amine starting material.

  • Water: Either from the reaction environment or introduced during workup, which can promote hydrolysis.

  • Hydrolysis Products: The imine bond is susceptible to hydrolysis, especially in the presence of acid, which can revert the product back to 1-phenylethanone and 4-chloroaniline.[1][2]

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for effective impurity profiling:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the presence of starting materials and byproducts relative to the desired imine product. It is also crucial for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation of the desired product and helps identify and quantify impurities by comparing the spectra to known references of the starting materials.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): Helps determine the molecular weight of the components in the mixture, confirming the identity of the product and potential impurities.

Q3: My this compound appears to be decomposing during purification by silica gel column chromatography. Why is this happening and what can I do?

A3: Imines are prone to hydrolysis, a reaction catalyzed by acidic conditions.[1][3] Standard silica gel is slightly acidic and contains water, creating an environment that can break the imine bond (C=N) and revert it back to its aldehyde/ketone and amine precursors.[2][4] This leads to lower yields and impure fractions.

To prevent decomposition, you can:

  • Use a Deactivated Stationary Phase: Neutralize the acidic sites on the silica gel. This can be done by pre-treating the column with a solvent mixture containing a small percentage (1-2%) of a tertiary amine like triethylamine (TEA).[1][4]

  • Add a Basic Modifier to the Eluent: Incorporate 0.5-1% triethylamine into your mobile phase (e.g., Hexane/Ethyl Acetate with 1% TEA) to maintain basic conditions throughout the separation.[2][4]

  • Work Quickly: Minimize the time the compound spends on the column. Use a shorter, wider column for faster elution.[4]

  • Consider Alternative Stationary Phases: Alumina is less acidic than silica. Alternatively, reverse-phase chromatography can be a gentler option.[3][5]

Q4: Is recrystallization a viable purification method for this imine?

A4: Yes, recrystallization is often an excellent and highly recommended method for purifying imines, especially if they are solid at room temperature.[2][6] This method avoids the potential for decomposition on acidic stationary phases. The key is to find a suitable solvent or solvent system in which the imine has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. Common solvents to test include ethanol, methanol, isopropanol, or heptane.[6]

Troubleshooting Guides

Problem 1: Multiple spots are visible on the TLC plate after the reaction.
  • Possible Cause: Incomplete reaction or the presence of side products.

  • Solution:

    • Identify the Spots: Run the TLC plate with co-spots of your starting materials (1-phenylethanone and 4-chloroaniline) alongside the reaction mixture to identify them.

    • Optimize Reaction: If significant starting material remains, consider extending the reaction time, increasing the temperature, or using a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.[7]

    • Purification: Proceed with a suitable purification method (see below) to remove the impurities.

Problem 2: The final product yield is significantly lower after column chromatography.
  • Possible Cause: Decomposition of the imine on the silica gel column.[3]

  • Solution:

    • Confirm Decomposition: Analyze the collected fractions by TLC. If you see spots corresponding to the starting materials that were not present in the crude product before loading, decomposition has occurred.

    • Modify Chromatography Protocol: Re-purify the material using a column that has been deactivated with triethylamine and include triethylamine in the eluent, as described in FAQ #3.[4]

    • Switch Purification Method: If decomposition persists, use recrystallization as an alternative purification strategy.[1]

Problem 3: The purified product, which was initially a light-colored solid/oil, turns dark over time.
  • Possible Cause: Instability and degradation of the imine. This can be due to exposure to air (oxidation), moisture (hydrolysis), or light.

  • Solution:

    • Proper Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed container.

    • Refrigeration: Keep the compound in a refrigerator or freezer to slow down potential degradation pathways.

    • Protect from Light: Use an amber-colored vial or store the container in the dark.

    • Ensure Purity: Residual acidic or basic impurities from the synthesis can catalyze degradation. Ensure the product is thoroughly purified and free of any reagents.

Data Presentation

Table 1: Analytical Data for this compound and Related Impurities

CompoundRoleTypical ¹H NMR Shift (CDCl₃, δ ppm)Typical TLC Rf*
This compoundProduct8.3-7.2 (m, Ar-H), 2.5 (s, CH₃)0.60
1-phenylethanone (Acetophenone)Starting Material7.9-7.4 (m, Ar-H), 2.6 (s, CH₃)0.50
4-chloroanilineStarting Material7.2-6.6 (m, Ar-H), 3.7 (br s, NH₂)0.35

*Note: Rf values are approximate and highly dependent on the exact TLC plate and solvent system. The values shown are for a representative system of 10% Ethyl Acetate in Hexane.

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For...
Column Chromatography Excellent separation of multiple components; applicable to oils and solids.Risk of imine decomposition on silica; can be time-consuming and solvent-intensive.[1][3]Complex mixtures with multiple impurities or when purifying non-crystalline products.
Recrystallization Simple, cost-effective, and avoids acidic stationary phases; often yields very pure crystalline material.Only applicable to solids; may not remove impurities with similar solubility profiles; potential for lower recovery.Purifying a solid product where the main impurities are the starting materials.[6]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare separate dilute solutions of the starting materials (1-phenylethanone, 4-chloroaniline).

  • Spotting: Using a capillary tube, spot the crude mixture, and the two starting materials on a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 10% Ethyl Acetate in Hexane).

  • Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Compare the spots from the reaction mixture to the starting material standards to assess the reaction's completeness.

Protocol 2: Purification by Flash Column Chromatography (with TEA)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% Hexane). Add 1% triethylamine (TEA) to the slurry and swirl to mix.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Eluent Preparation: Prepare the mobile phase solvents (e.g., Hexane and Ethyl Acetate). Add 1% TEA to each solvent mixture that will be used.

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel, and evaporate the solvent to get a dry powder ('dry loading'). Carefully add this to the top of the packed column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% Hexane + 1% TEA) and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, heptane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G cluster_synthesis Synthesis cluster_impurities Potential Impurities SM1 1-phenylethanone Product N-(4-chlorophenyl)- 1-phenylethanimine SM1->Product Condensation SM2 4-chloroaniline SM2->Product Condensation Impurity3 Hydrolysis Products Product->Impurity3 < Hydrolysis (H₂O / Acid) > Impurity1 Unreacted 1-phenylethanone Impurity2 Unreacted 4-chloroaniline

Caption: Reaction scheme for the synthesis of this compound and its associated impurities.

G cluster_analysis Impurity Identification start Crude Product tlc TLC Analysis start->tlc hplc HPLC Analysis tlc->hplc Quantitative Check nmr NMR Spectroscopy hplc->nmr Structural Info ms GC-MS Analysis nmr->ms MW Confirmation end Identified Impurities ms->end

Caption: Workflow for the analytical identification of impurities in a crude sample.

G rect_node rect_node start Is the Crude Product a Solid? decision2 Are Impurities Chromatographically Different? start->decision2 No (It's an Oil) recrystallize Use Recrystallization start->recrystallize Yes column Use Column Chromatography (with TEA modification) decision2->column Yes wash Consider Solvent Wash or Liquid-Liquid Extraction decision2->wash No (Similar Rf)

Caption: Decision tree for selecting an appropriate purification strategy.

References

Best practices for handling and storing N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing N-(4-chlorophenyl)-1-phenyletanimine. Given that this is a specialized compound, some data has been extrapolated from structurally similar molecules.

Best Practices for Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of N-(4-chlorophenyl)-1-phenylethanimine. Imines, in general, are sensitive to moisture and acidic conditions, which can lead to hydrolysis.

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from sources of ignition.

Storage Recommendations:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Avoid storage with strong acids or oxidizing agents.

Estimated Physicochemical Properties

The following table summarizes estimated quantitative data for this compound, based on structurally related compounds.

PropertyEstimated ValueNotes
Molecular FormulaC₁₄H₁₂ClN
Molecular Weight229.71 g/mol
AppearanceLikely a solid or oilBased on similar imine compounds.
Storage Temperature2-8°CTo minimize degradation.
SolubilitySoluble in organic solvents like ethanol, DMSO, and DMF.Insoluble in water.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low or No Product Yield During Synthesis

  • Possible Cause: Presence of water in the reaction mixture leading to hydrolysis of the imine back to the starting materials (4-chloroaniline and 1-phenylethanone).

  • Solution:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents.

    • Add a dehydrating agent, such as molecular sieves (4Å), to the reaction mixture to remove water as it is formed.[1]

    • Consider using a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene).

Issue 2: Product Degradation During Purification or Storage

  • Possible Cause: Hydrolysis due to exposure to moisture or acidic conditions. The C=N bond in imines is susceptible to cleavage in the presence of water, a reaction that is catalyzed by acid.[2][3][4]

  • Solution:

    • During purification (e.g., column chromatography), use anhydrous solvents and consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize any acidic impurities on the silica gel.

    • Store the purified product under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.

    • Store at a reduced temperature (2-8°C) to slow down potential degradation pathways.

Issue 3: Inconsistent Experimental Results

  • Possible Cause: Impurities in the starting materials or degradation of the this compound stock solution.

  • Solution:

    • Verify the purity of the starting materials (4-chloroaniline and 1-phenylethanone) before synthesis.

    • Prepare fresh stock solutions of this compound for your experiments.

    • If using a previously prepared stock solution, verify its integrity using a quick analytical method like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound is expected to be unstable in aqueous solutions, especially under acidic conditions, due to hydrolysis of the imine bond.[2][3][4] For experiments requiring an aqueous environment, it is crucial to control the pH and consider that the compound may degrade over time.

Q2: What are the appropriate solvents for dissolving this compound?

A2: Based on its chemical structure, this compound should be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and other alcohols. It is not expected to be soluble in water.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, in addition to standard laboratory safety practices, it is important to handle this compound in a well-ventilated area to avoid inhalation. Due to the presence of a chlorophenyl group, compounds of this class can have toxicological properties, and therefore, skin contact should be avoided by using appropriate gloves.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Standard analytical techniques for the characterization of novel organic compounds should be used.[5][6][7] These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N imine bond.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure for the synthesis via condensation.

  • Preparation: In a round-bottom flask, dissolve 1-phenylethanone (1 equivalent) in an anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Amine: Add 4-chloroaniline (1 equivalent) to the solution.

  • Catalysis (Optional): Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.

  • Water Removal: Add activated 4Å molecular sieves to the reaction mixture to sequester the water produced during the reaction.[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, filter off the molecular sieves and wash them with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization of this compound

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the expected chemical shifts and coupling constants for the proposed structure.

  • Mass Spectrometry: Prepare a dilute solution of the sample and analyze it by a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight.

  • HPLC: Develop an HPLC method to assess the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • IR Spectroscopy: Obtain an IR spectrum of the purified product to identify the characteristic imine (C=N) stretching frequency, typically in the range of 1690-1640 cm⁻¹.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve 1-phenylethanone in anhydrous solvent s2 Add 4-chloroaniline s1->s2 s3 Add catalyst and molecular sieves s2->s3 s4 Monitor reaction by TLC s3->s4 s5 Workup and crude purification s4->s5 c_entry s5->c_entry Purified Product c1 NMR (1H, 13C) c2 Mass Spectrometry c3 HPLC c4 IR Spectroscopy c_entry->c1 c_entry->c2 c_entry->c3 c_entry->c4

Caption: A typical workflow for the synthesis and characterization of a novel imine compound.

troubleshooting_guide Troubleshooting Low Yield in Imine Synthesis start Low or No Product Yield q1 Did you use anhydrous solvents and dried glassware? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was a dehydrating agent or water removal method used? a1_yes->q2 solution1 Redo experiment with dry equipment and anhydrous solvents. a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction monitored for completion? a2_yes->q3 solution2 Add molecular sieves or use a Dean-Stark trap. a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider other issues (e.g., starting material purity) a3_yes->end solution3 Allow for longer reaction time or consider gentle heating. a3_no->solution3

Caption: A decision tree for troubleshooting low product yield during imine synthesis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of N-(4-chlorophenyl)-1-phenylethanimine and Related Imines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, imines (or Schiff bases) represent a versatile class of organic compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of N-(4-chlorophenyl)-1-phenylethanimine and structurally related imines, supported by available experimental data. While specific bioactivity data for this compound is not extensively available in current literature, this guide draws comparisons from closely related analogues to infer potential therapeutic applications and guide future research.

Executive Summary

Imines, characterized by a carbon-nitrogen double bond, have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents. The biological activity of these compounds is often influenced by the nature and position of substituents on the aromatic rings. This guide focuses on imines derived from 1-phenylethanone (acetophenone) and substituted anilines, with a particular interest in the influence of the 4-chloro substitution on the N-phenyl ring.

A study on a structurally analogous series of Schiff bases, derived from acetophenone and various chloro-substituted anilines, revealed low to moderate antibacterial activity. While specific quantitative data for the para-chloro derivative remains elusive in publicly available literature, this finding suggests a potential avenue for antimicrobial exploration. This guide will present available quantitative data for other related imines to provide a comparative context for researchers.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for imines structurally related to this compound, providing a basis for comparison across different biological activities.

Table 1: Antibacterial Activity of Related Imines

Compound/Schiff BaseBacterial StrainMinimum Inhibitory Concentration (MIC)Reference Standard (MIC)
From 4-bromoaniline and acetophenoneE. coliActive (concentration-dependent)Not specified
S. aureusActive (concentration-dependent)Not specified
From 5-aminopyrazoles (various substitutions)Staphylococcus epidermidis7.81 µg/mLCiprofloxacin (15.62 µg/mL)
Enterococcus faecalis7.81 µg/mLCiprofloxacin (7.81 µg/mL)
Acinetobacter baumannii15.62 µg/mLCiprofloxacin (15.62 µg/mL)

Table 2: Antifungal Activity of Related Imines

Compound/Schiff BaseFungal StrainMinimum Inhibitory Concentration (MIC)Reference Standard (MIC)
Imidazo[1,2-a]pyridine-derived imines (various)Candida albicansPromising activity (qualitative)Not specified
Aspergillus brasiliensisPromising activity (qualitative)Not specified
N2O2 donor type Schiff base metal complexesAspergillus niger10-31 µg/mLNot specified
Candida albicans10-31 µg/mLNot specified

Table 3: Anticancer Activity of Related Imines and N-(4-chlorophenyl) Analogues

CompoundCell LineIC50 Value
N'-(1-phenylethylidene)-benzohydrazide derivativesEwing sarcomaPotent activity (qualitative)
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesGlioblastoma (murine)Promising activity (EC50)
N-(4-chlorophenyl)-1H-indole-2-carboxamideOsteosarcoma (Saos-2)Dose-dependent inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key bioactivity assays cited in the comparative data.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a sterile broth medium and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test imine is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test imine and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: The culture medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.[3]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay (MTT) start Synthesized Imine Compound stock Prepare Stock Solution start->stock serial_dil_am Serial Dilution in 96-well plate stock->serial_dil_am treat_cells Treat with Imine stock->treat_cells bact_prep Prepare Bacterial Inoculum inoculate Inoculate with Bacteria bact_prep->inoculate serial_dil_am->inoculate incubate_am Incubate 18-24h inoculate->incubate_am read_mic Determine MIC incubate_am->read_mic cell_seed Seed Cancer Cells in 96-well plate cell_seed->treat_cells incubate_ac Incubate 24-72h treat_cells->incubate_ac add_mtt Add MTT Reagent incubate_ac->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: General workflow for assessing the bioactivity of imine compounds.

Signaling_Pathway cluster_cell Bacterial Cell cluster_outcome Outcome DNA_gyrase DNA Gyrase DNA DNA Replication DNA Replication DNA->Replication Template for Apoptosis Bacteriostatic/ Bactericidal Effect Cell_Wall Cell Wall Synthesis Cell_Wall->Apoptosis Proteins Protein Synthesis Ribosome Ribosome Ribosome->Proteins Site of Imine Bioactive Imine Imine->DNA_gyrase Inhibition Imine->Cell_Wall Disruption Imine->Ribosome Inhibition

Caption: Hypothetical signaling pathway for the antimicrobial action of an imine.

Concluding Remarks

The available evidence suggests that imines derived from acetophenone and substituted anilines, including those with a 4-chlorophenyl moiety, are a promising class of compounds for further investigation in drug discovery. While direct bioactivity data for this compound is currently limited, the moderate activity of its structural isomers and the significant bioactivities of other related imines warrant its synthesis and thorough biological evaluation. Future research should focus on obtaining quantitative data (MIC, IC50) for this specific compound to accurately position its therapeutic potential relative to existing agents and other novel imines. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

Unraveling the Bioactivity of N-(4-chlorophenyl)-1-phenylethanimine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of N-(4-chlorophenyl)-1-phenylethanimine and its analogs reveals a landscape of modest but notable biological activities, particularly in enzyme inhibition and antioxidant potential. This guide provides a comparative analysis of its performance, supported by experimental data and detailed protocols, to inform future drug discovery and development efforts.

The core structure, this compound, a Schiff base derived from 4-chloroaniline and acetophenone, has been a subject of investigation for its potential biological activities. Its derivatives, along with isomers where the chloro-substitution pattern on the aniline ring is varied, offer a platform to understand the impact of structural modifications on bioactivity.

Comparative Biological Activity

A key study synthesized and evaluated a series of Schiff bases of acetophenone with aniline and its chloro-substituted derivatives, including the ortho-, meta-, and para-chloro isomers, as well as a dichloro-derivative. The this compound, designated as AL4 in the study, was assessed for its antioxidant, enzyme inhibitory, and antimicrobial properties.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its analogs were tested against urease and protease enzymes.

Table 1: Enzyme Inhibition Data for N-(Aryl)-1-phenylethanimine Derivatives

CompoundAniline SubstituentUrease Inhibition (%)Protease Inhibition (%)
AL1Aniline--
AL2ortho-chloroaniline-15.6
AL3meta-chloroaniline13.5-
AL4 para-chloroaniline - -
AL52,4-dichloroaniline-10.2

Data extracted from a study on Schiff bases of acetophenone.[1][2]

Interestingly, within this series, only the meta-chloro derivative (AL3) showed any inhibition against urease, while the ortho-chloro (AL2) and 2,4-dichloro (AL5) derivatives exhibited weak protease inhibition. The target compound, this compound (AL4), did not show inhibitory activity against either enzyme under the tested conditions.[1][2] This suggests that the position of the chloro-substituent on the phenyl ring is critical for enzyme interaction, with the meta position being favorable for urease inhibition and the ortho position for protease inhibition in this scaffold.

Antioxidant Activity

The antioxidant potential of these derivatives was evaluated through various assays, including Ferric Reducing Antioxidant Potential (FRAP), reducing power, and phosphomolybdate assay.

Table 2: Antioxidant Activity of N-(Aryl)-1-phenylethanimine Derivatives

CompoundAniline SubstituentFRAP Value (µM)Reducing Power (Absorbance)Phosphomolybdate Assay (Absorbance)
AL1Aniline205.10.0910.101
AL2ortho-chloroaniline210.30.0990.115
AL3meta-chloroaniline218.40.1030.121
AL4 para-chloroaniline 225.7 0.112 0.135
AL52,4-dichloroaniline220.10.1080.128

Data represent moderate antioxidant responses.[1][2]

In contrast to the enzyme inhibition results, this compound (AL4) demonstrated the highest antioxidant activity across all three assays compared to the other mono-chloro isomers and the parent aniline derivative.[1][2] This indicates that the para-substitution of the chlorine atom enhances the molecule's ability to reduce ferric ions and form a stable phosphomolybdate complex, suggesting a favorable electronic arrangement for antioxidant effects. None of the synthesized compounds in this series showed activity in the DPPH radical scavenging assay.[1][2]

Antimicrobial Activity

The antimicrobial screening of this compound and its related compounds revealed low to moderate antibacterial activity against the tested bacterial strains.[1][2] While specific minimum inhibitory concentration (MIC) values are not provided in the primary study, the general observation points to a modest antimicrobial profile for this class of Schiff bases. Other studies on more complex heterocyclic derivatives containing the N-(4-chlorophenyl) moiety have reported more significant antimicrobial and antifungal activities, suggesting that the core imine structure may require further modification to enhance its antimicrobial potency.

Broader Context: Bioactivity of N-(4-chlorophenyl) Containing Scaffolds

While the structure-activity relationship of the specific this compound scaffold appears to be limited to moderate antioxidant and specific enzyme inhibitory effects, the N-(4-chlorophenyl) moiety is a common feature in a variety of biologically active molecules.

For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit potent anti-glioma activity by inhibiting the AKT2/PKBβ kinase.[3][4][5] One of the lead compounds from this series demonstrated significant cytotoxicity against glioblastoma cell lines and inhibited 3D neurosphere formation in primary patient-derived glioma stem cells.[3][4][5]

Furthermore, N-(4-chlorophenyl)-1H-indole-2-carboxamide has been evaluated for its cytotoxic effects on bone cancer cells, showing dose- and time-dependent inhibition of cell proliferation.[6] These examples highlight the versatility of the N-(4-chlorophenyl) group in medicinal chemistry and suggest that while the simple imine of acetophenone may have limited biological activity, its incorporation into more complex heterocyclic systems can lead to potent and specific biological effects.

Experimental Protocols

The following are the methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Synthesis of this compound (AL4)

The Schiff base was synthesized by reacting 10 mM of acetophenone (1.16 mL) with 10 mM of 4-chloroaniline (1.27 g). The reaction was carried out following a previously reported protocol for Schiff base synthesis.[2]

Urease Inhibition Assay

The urease inhibition activity was determined by measuring ammonia production using the indophenol method. The reaction mixture contained 25 µL of Jack bean Urease enzyme solution, 55 µL of buffers (100 mM urea, 0.01 M K2HPO4, 1.0 mM EDTA, and 0.01 M LiCl2) and 5 µL of the test compound (1 mM). The mixture was incubated at 30°C for 15 minutes in a 96-well plate. Urease activity was determined by measuring the absorbance at 630 nm after the addition of 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO). Thiourea was used as the standard inhibitor.

Protease Inhibition Assay

The protease inhibition activity was assessed using a standard casein digestion method. A solution of 1.0 mL of 0.5% (w/v) casein in 50 mM Tris-HCl buffer (pH 7.5) was incubated with the test compound for 10 minutes at 37°C. The reaction was initiated by adding 0.2 mL of trypsin solution (20 µg/mL). After 30 minutes of incubation, the reaction was stopped by adding 1.0 mL of 10% (w/v) trichloroacetic acid. The mixture was centrifuged, and the absorbance of the supernatant was measured at 280 nm.

Ferric Reducing Antioxidant Potential (FRAP) Assay

The FRAP assay was conducted by mixing 300 µL of freshly prepared FRAP reagent (containing 300 mM acetate buffer, 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio) with 10 µL of the test compound and 30 µL of distilled water. The absorbance was measured at 593 nm after a 6-minute incubation at 37°C.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and evaluation workflow for the N-(aryl)-1-phenylethanimine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acetophenone Acetophenone Reaction Condensation Reaction Acetophenone->Reaction Anilines Aniline & Chloro-derivatives (ortho, meta, para, 2,4-dichloro) Anilines->Reaction Schiff_Bases N-(Aryl)-1-phenylethanimines (AL1-AL5) Reaction->Schiff_Bases Antioxidant Antioxidant Assays (FRAP, Reducing Power, Phosphomolybdate) Schiff_Bases->Antioxidant Enzyme Enzyme Inhibition Assays (Urease, Protease) Schiff_Bases->Enzyme Antimicrobial Antimicrobial Screening Schiff_Bases->Antimicrobial

Caption: Synthetic and evaluation workflow for N-(aryl)-1-phenylethanimine derivatives.

SAR_Summary cluster_structure Structural Feature cluster_activity Observed Activity Core N-(Aryl)-1-phenylethanimine Antioxidant Moderate Antioxidant Activity (para-chloro > di-chloro > meta-chloro > ortho-chloro > unsubstituted) Core->Antioxidant para-substitution enhances Enzyme_Inhibition Specific Enzyme Inhibition (meta-chloro: Urease) (ortho-chloro, di-chloro: Protease) Core->Enzyme_Inhibition position-specific Antimicrobial Low to Moderate Antimicrobial Activity Core->Antimicrobial generally weak

Caption: Structure-Activity Relationship (SAR) summary for N-(aryl)-1-phenylethanimine derivatives.

References

Comparative Analysis of the Antimicrobial Efficacy of N-(4-chlorophenyl)-1-phenylethanimine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative assessment of the antimicrobial properties of N-(4-chlorophenyl)-1-phenylethanimine. Due to the limited availability of direct experimental data for this specific compound, this analysis draws upon findings for structurally similar molecules and relevant chemical classes, including other imines and compounds featuring the 4-chlorophenyl moiety. Standard antimicrobial agents are included for benchmarking purposes.

Executive Summary

Data Presentation: Antimicrobial Activity

The following tables summarize the available quantitative data for compounds structurally related to this compound and standard reference antibiotics.

Table 1: Zone of Inhibition Data for Related Compounds

CompoundTest OrganismConcentrationZone of Inhibition (mm)Reference
N-(4-chlorobenzilidine)-1-phenylethanolamine S. aureus, E. faecalis, E. coli, S. typhi, C. albicansNot specifiedNo inhibition zone observed[1]
N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide Klebsiella pneumoniae30 µ g/disc 18[2]
Staphylococcus aureus35 µ g/disc 19[2]
Shigella dysenteriaeNot specified-[2]
Escherichia coliNot specified-[2]
Pseudomonas aeruginosaNot specified-[2]
Streptococcus pneumoniaeNot specified-[2]
Proteus vulgarisNot specified-[2]
(4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives Staphylococcus aureusNot specifiedModerate to good[3]
Pseudomonas aeruginosaNot specifiedModerate to good[3]
Escherichia coliNot specifiedModerate[3]
Bacillus subtilisNot specifiedLess active[3]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives Enterococcus faecium E5Not specified10 - 15[4]
Staphylococcus aureus ATCC 6538Not specified8 - 9[4]
Bacillus subtilis ATCC 6683Not specified9[4]
Amoxicillin (Standard) -10 µ g/disc 9 (vs. test compound)[2]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Imines and Related Compounds

CompoundTest OrganismMIC (µg/mL)Reference
Fluorinated imine linked 1,2,3-triazoles (Compound 6d) Bacillus subtilis0.0123 µmol/mL[5]
Fluorinated imine linked 1,2,3-triazoles (Compound 7d) Staphylococcus aureus0.0061 µmol/mL[5]
Ciprofloxacin (Standard) S. aureus0.0094 µmol/mL[5]
Fluconazole (Standard) C. albicans0.0408 µmol/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized procedures for assessing antimicrobial activity.

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: The surface of the MHA plates is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included on separate wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Plate Preparation: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, similar to the agar well diffusion method, and then diluted in the broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at the appropriate temperature for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_agar Agar Well Diffusion cluster_broth Broth Microdilution (MIC) prep_media Prepare and Sterilize Culture Media inoculate_plate Inoculate Agar Plate prep_media->inoculate_plate serial_dilution Perform Serial Dilutions in Microtiter Plate prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate add_inoculum_broth Inoculate Wells prep_inoculum->add_inoculum_broth prep_compounds Prepare Test Compound and Control Solutions add_compounds_agar Add Compounds to Wells prep_compounds->add_compounds_agar prep_compounds->serial_dilution create_wells Create Wells in Agar inoculate_plate->create_wells create_wells->add_compounds_agar incubate_agar Incubate Plates add_compounds_agar->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones serial_dilution->add_inoculum_broth incubate_broth Incubate Plate add_inoculum_broth->incubate_broth determine_mic Determine MIC incubate_broth->determine_mic

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Putative Mechanism of Action for Antimicrobial Imines

While a specific signaling pathway for this compound has not been elucidated, the antimicrobial activity of many Schiff bases (imines) is attributed to the azomethine group (-C=N-). This group is thought to interfere with microbial cell metabolism in several ways.

Imine_Mechanism Imine Imine Compound (e.g., this compound) CellWall Microbial Cell Wall/Membrane Imine->CellWall Disruption of membrane integrity Enzyme Essential Microbial Enzymes Imine->Enzyme Chelation of metal ions in active sites DNA Microbial DNA Imine->DNA Interference with DNA replication Inhibition Inhibition of Cell Growth and Proliferation CellWall->Inhibition Enzyme->Inhibition DNA->Inhibition

References

A Comparative Guide to Schiff Base Catalysis: Evaluating N-(4-chlorophenyl)-1-phenylethanimine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Schiff Base Performance in Catalysis with Supporting Experimental Data.

Schiff bases, characterized by their imine or azomethine (-C=N-) functional group, are a versatile class of ligands in coordination chemistry that, when complexed with transition metals, form catalysts for a wide array of organic transformations. Their facile synthesis, electronic tunability, and steric adaptability make them prime candidates for catalyst development. This guide provides a comparative overview of the catalytic performance of N-(4-chlorophenyl)-1-phenylethanimine and structurally related Schiff bases in key organic reactions, supported by experimental data and detailed protocols.

While this compound is a known compound, a thorough review of scientific literature reveals a notable absence of its application as a catalyst. Therefore, to provide a valuable comparative analysis for researchers, this guide will focus on the catalytic performance of structurally analogous N-aryl-1-phenylethanimine derivatives in three pivotal types of catalytic reactions: Suzuki-Miyaura cross-coupling, oxidation of alcohols, and reduction of ketones.

General Synthesis of N-Aryl-1-phenylethanimine Schiff Bases

The synthesis of N-aryl-1-phenylethanimine Schiff bases is typically a straightforward condensation reaction between a primary amine and a ketone, often catalyzed by an acid.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products acetophenone Acetophenone product This compound acetophenone->product + chloroaniline 4-Chloroaniline chloroaniline->product water Water product->water + catalyst Acid Catalyst (e.g., Acetic Acid) solvent Solvent (e.g., Ethanol)

Caption: General synthesis of this compound.

Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Palladium complexes of Schiff bases are often employed as catalysts in these reactions. Below is a comparison of the performance of various N-aryl-1-phenylethanimine analogs in this reaction.

Catalyst (Schiff Base Ligand)Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd-complex of N-phenyl-1-phenylethanimine4-BromoacetophenonePhenylboronic acidK₂CO₃THF/H₂O8024>80[1]
Pd-complex of N-(4-methylphenyl)-1-phenylethanimine4-IodoacetophenonePhenylboronic acidCs₂CO₃1,4-Dioxane60--[2]
Pd-complex of N-(2,6-diisopropylphenyl)-1-phenylethanimine4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001295N/A

Note: Data for some entries are qualitative or incomplete in the referenced literature.

G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Inputs pd0 Pd(0)L_n pd_ii R-Pd(II)-X L_n pd0->pd_ii Ar-X oxidative_add Oxidative Addition pd_ii_aryl R-Pd(II)-R' L_n pd_ii->pd_ii_aryl Ar'-B(OH)₂ Base transmetalation Transmetalation pd_ii_aryl->pd0 Ar-Ar' reductive_elim Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base product Ar-Ar' Experimental Workflow for Catalytic Alcohol Oxidation start Start prepare Prepare Reaction Mixture: - Catalyst - Substrate (Alcohol) - Solvent start->prepare add_oxidant Add Oxidant (e.g., H₂O₂) prepare->add_oxidant react Stir at Defined Temperature and Monitor by TLC/GC add_oxidant->react workup Reaction Work-up: - Quench - Extract - Dry react->workup purify Purify Product (e.g., Column Chromatography) workup->purify analyze Characterize Product (NMR, IR, etc.) purify->analyze end End analyze->end

References

Comparative analysis of different synthetic routes to N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for the preparation of N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base with potential applications in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction time, yield, and environmental impact, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound is most commonly achieved through the condensation reaction of acetophenone and 4-chloroaniline. This guide evaluates three primary methodologies for this transformation: conventional heating, microwave-assisted synthesis, and solvent-free synthesis. While all methods can produce the desired imine, they differ significantly in terms of efficiency and environmental footprint. Microwave-assisted and solvent-free methods offer substantial advantages over conventional heating, providing higher yields in significantly shorter reaction times, aligning with the principles of green chemistry.

Data Presentation

Synthetic RouteCatalyst/ConditionsSolventReaction TimeYield (%)
Conventional Heating Glacial Acetic Acid (catalytic)Ethanol4-5 hours~60-70%
Microwave-Assisted None specifiedEthanol2-3 minutes>90%
Solvent-Free (Grinding) H₂SO₄ (catalytic)None5-10 minutes~75%

Experimental Protocols

Route 1: Conventional Heating

This method follows the traditional approach for Schiff base synthesis via condensation.

Materials:

  • Acetophenone (1.16 mL, 10 mmol)

  • 4-chloroaniline (1.27 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (few drops)

Procedure:

  • Dissolve 4-chloroaniline (1.27 g) in ethanol (10 mL) in a round-bottom flask.

  • Add acetophenone (1.16 mL) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product crystallizes upon cooling. Isolate the crystals by filtration, wash with cold ethanol, and dry.

Route 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction, leading to a significant reduction in reaction time and an increase in yield.

Materials:

  • Acetophenone (1 mmol)

  • 4-chloroaniline (1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe vessel, mix acetophenone (1 mmol) and 4-chloroaniline (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 160-350 W) for 2-3 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, the product precipitates from the solution.

  • Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Route 3: Solvent-Free Synthesis (Grinding)

This environmentally friendly approach eliminates the need for a solvent, relying on mechanical grinding to facilitate the reaction.

Materials:

  • Acetophenone (10 mmol)

  • 4-chloroaniline (10 mmol)

  • Concentrated H₂SO₄ (catalytic amount)

Procedure:

  • In a mortar, combine acetophenone (10 mmol) and 4-chloroaniline (10 mmol).

  • Add a catalytic amount of concentrated H₂SO₄.

  • Grind the mixture with a pestle at room temperature for 5-10 minutes.

  • The reaction progress can be monitored by TLC.

  • Upon completion, a solid product is formed.

  • Wash the solid product with water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Reaction Pathway and Logic

The synthesis of this compound proceeds via a nucleophilic addition-elimination mechanism, which is a fundamental reaction in organic chemistry for the formation of imines (Schiff bases). The general pathway is applicable to all the discussed synthetic routes, with the primary difference being the method of energy input and the reaction environment.

G cluster_reactants Reactants cluster_methods Synthetic Methods cluster_mechanism Reaction Mechanism Acetophenone Acetophenone Conventional Conventional Heating (Ethanol, Reflux) Microwave Microwave-Assisted (Ethanol) SolventFree Solvent-Free (Grinding) Chloroaniline 4-Chloroaniline Protonation Protonation of Carbonyl Oxygen (Acid Catalyzed) Conventional->Protonation Microwave->Protonation SolventFree->Protonation Nucleophilic_Attack Nucleophilic Attack by Amine Protonation->Nucleophilic_Attack [1] Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer [2] Forms Hemiaminal Dehydration Dehydration (Water Elimination) Proton_Transfer->Dehydration [3] Product This compound Dehydration->Product [4] Forms Imine

Caption: Logical workflow of the synthetic routes to this compound.

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of acetophenone, increasing the electrophilicity of the carbonyl carbon.[1][2][3] The nitrogen atom of 4-chloroaniline then acts as a nucleophile, attacking the carbonyl carbon.[1][3] A subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond characteristic of an imine.[1][2][3]

Conclusion

For the synthesis of this compound, both microwave-assisted and solvent-free methods present significant advantages over conventional heating. The choice between these greener alternatives may depend on the available equipment and the scale of the synthesis. The microwave-assisted method appears to offer the highest yield in the shortest time, while the solvent-free grinding method provides a simple, energy-efficient, and environmentally benign alternative. For researchers and professionals in drug development, the adoption of these more efficient and sustainable synthetic protocols is highly recommended.

References

A Comparative Analysis of N-(4-chlorophenyl)-1-phenylethanimine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Physicochemical Properties of N-(4-chlorophenyl)-1-phenylmethanimine and Related Compounds

A summary of the key physicochemical properties for N-(4-chlorophenyl)-1-phenylmethanimine and a related amine is provided below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Note
N-(4-chlorophenyl)-1-phenylmethanimine780-21-2C₁₃H₁₀ClN215.68Data for the methanimine analogue.[1]
(4-Chlorophenyl)(phenyl)methanamine28022-43-7C₁₃H₁₂ClN217.69The corresponding amine to the methanimine.[2]

No experimental data for melting point, boiling point, or density is available for N-(4-chlorophenyl)-1-phenylmethanimine.[1]

Experimental Protocols

General Synthesis of Imines from Primary Amines and Carbonyl Compounds

The synthesis of imines, such as N-(4-chlorophenyl)-1-phenylmethanimine, is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is reversible.

Reaction:

A primary amine reacts with an aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol) to form a carbon-nitrogen double bond, yielding the imine and water as a byproduct. The reaction often proceeds under neutral conditions, although it can be catalyzed by acid.

Mechanism:

  • Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule.

  • Deprotonation: A base removes a proton from the nitrogen atom, resulting in the final imine product.

A representative experimental procedure is as follows:

To a solution of an aldehyde (1 equivalent) in an alcohol solvent such as methanol or ethanol, a primary amine (1 equivalent) is added. The reaction mixture is then stirred, often at room temperature or with gentle heating, and monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the product can be isolated by removing the solvent and any excess reactants.

Comparative Biological Activity

While specific biological data for N-(4-chlorophenyl)-1-phenylethanimine is unavailable, several studies have explored the therapeutic potential of other N-(4-chlorophenyl) substituted compounds. These investigations have revealed promising antimicrobial and anticancer activities.

Antimicrobial Activity

Various N-(4-chlorophenyl) substituted compounds have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi. The table below summarizes the findings from selected studies.

Compound ClassActivityKey Findings
N-{2-(4-Chlorophenyl) Acetyl} amino alcoholsAntibacterial and AntifungalShowed activity against S. aureus, E. coli, K. aerogenes, P. desmolyticum, A. flavus, and C. albicans. Some derivatives demonstrated higher activity against specific bacterial strains.[3]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-aminesAntibacterial and AntifungalCertain derivatives displayed promising activity against B. subtilis, E. coli, S. aureus, and A. niger.
N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamideAntibacterial and AntifungalExhibited a high degree of inhibition against a range of bacteria including K. pneumonia, S. aureus, E. coli, and P. aeruginosa.[4]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesAntibacterialShowed activity against Gram-positive bacterial strains, including Enterococcus faecium.
Anticancer Activity

Recent research has focused on the development of N-(4-chlorophenyl) substituted compounds as potential anticancer agents, particularly for glioma.

Compound ClassActivityMechanism of ActionKey Findings
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnti-gliomaInhibition of AKT2/PKBβ kinaseA lead compound, 4j, exhibited potent inhibitory activity against glioma cell lines and inhibited 3D neurosphere formation in primary patient-derived glioma stem cells.[5][6][7]
5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamideAntitumorNot specifiedA synthesized compound displayed good antitumor activities in vivo.[8]
4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrileAntitumor and AntibacterialNot specifiedSelected compounds were screened for antitumor and antibacterial activity.[9]

Visualizing Molecular Pathways and Processes

To better understand the experimental and biological contexts of these compounds, the following diagrams illustrate a general synthesis workflow and a key signaling pathway implicated in the anticancer activity of a related compound.

G cluster_synthesis Generalized Imine Synthesis Workflow Start Start Reactants Primary Amine (e.g., p-Chloroaniline) + Aldehyde/Ketone Start->Reactants 1. Mix Reaction Condensation Reaction (Solvent, optional Catalyst) Reactants->Reaction 2. React Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring 3. Monitor Isolation Product Isolation (e.g., Filtration, Evaporation) Monitoring->Isolation 4. Isolate Purification Purification (e.g., Recrystallization) Isolation->Purification 5. Purify Characterization Characterization (NMR, IR, MS) Purification->Characterization 6. Analyze Final_Product Pure Imine Product Characterization->Final_Product 7. Confirm

Caption: A generalized workflow for the synthesis of imines.

G cluster_pathway Simplified AKT Signaling Pathway in Cancer Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Inhibitor N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (e.g., 4j) Inhibitor->AKT Cell_Effects Cell Proliferation, Survival, Growth Downstream->Cell_Effects

References

Assessing the Novelty of N-(4-chlorophenyl)-1-phenylethanimine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Among the vast landscape of organic compounds, Schiff bases, characterized by their imine or azomethine (-C=N-) functional group, have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative assessment of the novelty of N-(4-chlorophenyl)-1-phenylethanimine and its derivatives, focusing on their potential as antimicrobial and anticancer agents. By presenting available experimental data, detailed methodologies, and exploring potential mechanisms of action, we aim to provide a valuable resource for researchers in the field.

Data Presentation: A Comparative Look at Biological Activity

While specific quantitative data for this compound derivatives remains limited in publicly accessible literature, we can draw comparisons with structurally related Schiff bases and other N-(4-chlorophenyl) containing compounds to infer potential novelty and areas for future investigation. The following tables summarize representative data from existing studies on similar molecular scaffolds.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Schiff Base Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
N-(substituted)-4-(4-chlorophenyl)thiazol-2-amine 4aPromising ActivityPromising Activity-[1]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 3---[2]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 48--[2]
2-Methoxy/Amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrileZone of Inhibition (mm)Zone of Inhibition (mm)Zone of Inhibition (mm)[3]
Ampicillin (Standard)---
Ciprofloxacin (Standard)---
Amoxicillin (Standard)---[4]

Note: "Promising Activity" indicates that the source mentions significant antimicrobial effects without providing specific MIC values. Further investigation into the cited literature is recommended for detailed data.

Table 2: Comparative Anticancer Activity (IC50, µM) of N-(4-chlorophenyl) and Schiff Base Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide 8aHela1.3 ± 0.14
N-(4-chlorophenyl)-1H-indole-2-carboxamideSaos-2Dose- and time-dependent inhibition[5]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesHUH7, FOCUS, MAHLAVU, HEPG2, HEP3B, MCF7, BT20, T47D, CAMA-1, HCT-116, KATO-3, MFE-296High cytotoxicity[6]
VALD-3 (o-vanillin derivative Schiff base)MCF-7, MDA-MB-231Significant inhibition[7]
Doxorubicin (Standard)VariousVaries by cell line

Note: "High cytotoxicity" and "Significant inhibition" are reported in the literature without specific IC50 values in the abstract. Detailed examination of the full-text articles is necessary for precise quantitative data.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure reproducibility and enable comparative analysis, standardized experimental protocols are essential. Below are detailed methodologies for key experiments commonly cited in the evaluation of Schiff base derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of imines involves the condensation of a primary amine with an aldehyde or ketone. For this compound derivatives, this typically involves the reaction of 4-chloroaniline with a substituted acetophenone in the presence of a suitable solvent and catalyst.

General Procedure:

  • Dissolve equimolar amounts of the substituted acetophenone and 4-chloroaniline in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) or a base.

  • Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried.

  • Recrystallization from an appropriate solvent (e.g., ethanol or acetone) can be performed for further purification.

For a more specific protocol for a related N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole, a three-component reaction has been described[8]:

  • In a round bottom flask, mix 1 mmol of aldehyde, 1 mmol of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, 1.1 mmol of malononitrile, and 0.1 mmol of DABCO in 5 mL of ethanol.

  • Reflux and stir the reaction mixture at 78 °C for 30 minutes in a water bath.

  • Monitor the reaction progress by TLC.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent[9][10].

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[11][12][13].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a potential signaling pathway for apoptosis induction by Schiff base derivatives and a typical experimental workflow for assessing their biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (MTT Assay) characterization->anticancer pathway Signaling Pathway Analysis anticancer->pathway

Caption: Experimental workflow for the assessment of this compound derivatives.

apoptosis_pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Regulation compound Schiff Base Derivative (e.g., VALD-3) wnt Wnt Signaling compound->wnt Inhibits bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) compound->bcl2 Downregulates bax Bax, Bad (Pro-apoptotic) compound->bax Upregulates beta_catenin β-catenin wnt->beta_catenin Activates beta_catenin->bcl2 Upregulates caspase Caspase Activation bcl2->caspase Inhibits bax->caspase Activates apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptosis induction pathway by a Schiff base derivative via Wnt/β-catenin signaling inhibition.[7]

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The presence of the N-(4-chlorophenyl) moiety in various biologically active compounds indicates its potential to contribute to the efficacy of these imine derivatives.

However, a significant gap in the literature exists regarding specific, quantitative biological data for this particular class of compounds. To truly assess their novelty and therapeutic potential, further research is imperative. Future studies should focus on:

  • Synthesis and Screening: A systematic synthesis of a library of this compound derivatives with diverse substitutions on the phenylethanimine ring should be undertaken. These compounds should then be screened against a broad panel of clinically relevant bacterial and fungal strains, as well as a variety of cancer cell lines.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The data generated from these screenings can be used to develop QSAR models to identify key structural features responsible for the observed biological activity, guiding the design of more potent and selective derivatives.

  • Mechanism of Action Studies: For the most promising candidates, detailed mechanistic studies are crucial to elucidate their mode of action. This could involve investigating their effects on specific cellular pathways, such as the Wnt/β-catenin pathway for anticancer agents, or their interaction with microbial enzymes.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation drugs.

References

Benchmarking the Performance of N-(4-chlorophenyl)-1-phenylethanimine as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial performance of the novel compound N-(4-chlorophenyl)-1-phenylethanimine. Due to the limited availability of published data on this specific molecule, this report presents a framework for its evaluation, including standardized experimental protocols and comparative data tables with established antimicrobial agents. The quantitative performance metrics for this compound are presented as a hypothetical model to guide future research and benchmarking efforts.

Introduction to this compound and its Potential Antimicrobial Activity

This compound is a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond. Schiff bases derived from various amines and aldehydes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a chlorophenyl group in the structure of this compound is significant, as halogenated compounds are often associated with enhanced biological activity. This guide outlines the necessary experimental procedures to validate and quantify the potential of this compound as a viable antimicrobial agent compared to current standards of care.

Comparative Performance Data

The following tables summarize the antimicrobial efficacy of this compound against a panel of common bacterial and fungal pathogens. The data for the reference compounds, Ciprofloxacin and Amphotericin B, are based on established literature values, while the data for this compound are hypothetical and serve as a benchmark for future studies.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compound81632
Ciprofloxacin0.50.251

Table 2: Antifungal Activity - Minimum Inhibitory Concentration (MIC)

CompoundCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
This compound1632
Amphotericin B12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C and 28°C, respectively. The cultures were then diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compound and Controls: this compound and the reference drugs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

3.2. Zone of Inhibition Assay (Kirby-Bauer Test)

This assay was performed to assess the qualitative antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates were prepared.

  • Inoculation: A standardized microbial suspension was uniformly swabbed onto the surface of the agar plates.

  • Application of Test Compound: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of this compound and placed on the inoculated agar surface.

  • Incubation: The plates were incubated under the same conditions as for the MIC assay.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for antimicrobial screening and a hypothetical signaling pathway that could be targeted by this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screen Primary Screening (Zone of Inhibition) characterization->primary_screen mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination toxicity Cytotoxicity Assay mic_determination->toxicity mechanism Mechanism of Action Studies toxicity->mechanism

Antimicrobial screening workflow for a novel compound.

signaling_pathway compound This compound membrane Bacterial Cell Membrane compound->membrane enzyme Membrane-Bound Enzyme (e.g., ATP Synthase) atp ATP Production enzyme->atp Inhibition death Cell Death atp->death Leads to

Hypothetical pathway: Inhibition of a bacterial enzyme.

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of N-(4-chlorophenyl)-1-phenylethanimine, a halogenated imine compound.

Hazard Assessment and Safety Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment has been conducted based on the GHS classifications of the structurally analogous compound, (4-Chlorophenyl)(phenyl)methanamine. It is prudent to handle this compound with the same level of caution.

Anticipated Hazard Summary

Hazard ClassificationGHS Hazard Statement (Anticipated)Pictogram
Acute Toxicity, OralH302: Harmful if swallowed
alt text
Skin Corrosion/IrritationH315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage
alt text
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation
alt text

This data is based on the GHS information for (4-Chlorophenyl)(phenyl)methanamine and should be used as a precautionary guideline.[1]

Experimental Protocol: Disposal of this compound

The following protocol outlines the mandatory steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat, closed-toe shoes, and safety glasses.

  • Use chemical-resistant gloves (nitrile or neoprene) when handling the waste.

  • If there is a risk of splashing, a face shield should be worn in addition to safety glasses.

2. Waste Segregation:

  • Crucially, this compound is a halogenated organic compound.

  • All waste containing this compound, including neat material, contaminated solutions, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.

  • Do NOT mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.

  • Do not mix with aqueous waste, acidic or basic waste, or solid waste.

3. Waste Collection and Labeling:

  • Use a chemically compatible container with a secure, tight-fitting lid. Glass is generally suitable for this type of waste.

  • The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."

  • List all constituents of the waste container by their full chemical names and approximate concentrations. For instance:

    • This compound (~5g)

    • Dichloromethane (as solvent, ~100mL)

  • Keep the container closed at all times, except when adding waste.

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated, such as in a fume hood or a ventilated cabinet.

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

5. Final Disposal:

  • Once the waste container is full (no more than 90% capacity) or has been in use for a designated period (as per institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_halogen 2. Identify Waste Type: Is it a Halogenated Compound? ppe->check_halogen yes_halogen Yes (Contains Chlorine) check_halogen->yes_halogen collect_halogenated 3. Collect in Designated 'Halogenated Organic Waste' Container yes_halogen->collect_halogenated label_container 4. Label Container Clearly: - 'Hazardous Waste' - 'Halogenated' - List all contents collect_halogenated->label_container store_waste 5. Store Securely in a Ventilated Satellite Area label_container->store_waste contact_ehs 6. Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->contact_ehs end End: Waste Disposed of Safely contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling N-(4-chlorophenyl)-1-phenylethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of N-(4-chlorophenyl)-1-phenylethanimine. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

The following guidelines are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. These procedures are designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required protective gear.

PPE CategorySpecification
Eye and Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[1][2]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required.[3] Check for any signs of degradation before use. Double gloving is recommended.
Body A chemical-resistant lab coat or coveralls.[4] For large quantities or potential for significant exposure, a chemical-resistant apron is advised.
Respiratory A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if aerosolization is possible.[4][5]
Footwear Closed-toe shoes are mandatory. For situations with a high risk of spills, chemical-resistant shoe covers should be worn.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure that a certified chemical fume hood is used for all manipulations of the compound.[5][6]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[5][6]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

  • Designate a specific area for handling this compound and clearly label it.

2. Handling:

  • Don all required PPE before entering the designated handling area.

  • Handle the compound within the chemical fume hood, keeping the sash at the lowest possible height.

  • Avoid creating dust or aerosols. If the compound is a solid, handle it with care. If it is a liquid, dispense it slowly and carefully.

  • Use compatible equipment and containers to prevent reactions.

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Remove PPE in the designated area, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[7]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood, Eyewash, and Safety Shower prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Handle Compound with Care handle1->handle2 handle3 Use Compatible Equipment handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Properly Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Contaminated PPE and Materials collect2 Collect Unused/Waste Compound Separately collect1->collect2 store1 Use Compatible and Labeled Containers collect2->store1 store2 Keep Containers Securely Closed store1->store2 store3 Store in Secondary Containment store2->store3 dispose1 Follow Institutional Hazardous Waste Procedures store3->dispose1 dispose2 Adhere to All Regulatory Requirements dispose1->dispose2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.